C19H16Cl2N2O5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16Cl2N2O5 |
|---|---|
Molecular Weight |
423.2 g/mol |
IUPAC Name |
2-[(5S)-5-[(5-chloro-2-methoxyphenyl)carbamoyl]-3-(2-chlorophenyl)-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H16Cl2N2O5/c1-27-16-7-6-11(20)8-14(16)22-18(26)19(10-17(24)25)9-15(23-28-19)12-4-2-3-5-13(12)21/h2-8H,9-10H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1 |
InChI Key |
GXSZCVWCYZDCCF-IBGZPJMESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@]2(CC(=NO2)C3=CC=CC=C3Cl)CC(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CC(=NO2)C3=CC=CC=C3Cl)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Elusive Compound C19H16Cl2N2O5
A comprehensive search of prominent chemical databases and scientific literature has revealed no specific, well-characterized compound with the molecular formula C19H16Cl2N2O5. This suggests that the molecule is not a widely known or studied chemical entity, and as such, a detailed technical guide on its properties, synthesis, and biological activity cannot be constructed at this time.
The inquiry for an in-depth technical guide on a compound with the molecular formula this compound has led to an extensive search across multiple chemical and biological databases, including PubChem and ChemSpider. The results indicate a notable absence of any registered or extensively documented compound corresponding to this exact formula.
This lack of information prevents the fulfillment of the core requirements of the request, which included:
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Data Presentation: Without a known compound, there is no quantitative data on properties such as molecular weight, melting point, boiling point, or solubility to summarize in tabular form.
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Experimental Protocols: The absence of published research on this compound means there are no established experimental methodologies for its synthesis, purification, or for studying its biological effects.
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Visualization of Signaling Pathways: As the biological activity and mechanism of action for a compound of this formula are unknown, no signaling pathways can be described or visualized.
It is possible that the provided molecular formula contains a typographical error. Variations in the number of atoms of any of the constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen, Oxygen) would lead to entirely different chemical structures and properties.
For researchers, scientists, and drug development professionals who may have encountered this molecular formula in a specific context, it is highly recommended to:
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Verify the Molecular Formula: Double-check the original source of the formula for any potential inaccuracies.
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Provide Additional Identifiers: If available, a common name, CAS (Chemical Abstracts Service) registry number, or a reference to a scientific publication would be invaluable in pinpointing the intended molecule.
Without a specific, identifiable compound, any attempt to provide a technical guide would be purely speculative and not grounded in scientific evidence. We are committed to providing accurate and factual information and, therefore, cannot proceed with the original request at this time. We encourage the user to provide any additional information that may help in identifying the target compound for a future, more fruitful inquiry.
Technical Guide: Synthesis and Characterization of Dichlorinated N-Heterocyclic Compounds - A Representative Study Based on the Molecular Formula C19H16Cl2N2O5
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific chemical compound with the molecular formula C19H16Cl2N2O5 is not a known or characterized substance in publicly available scientific literature. Therefore, this technical guide presents a hypothetical case study based on a plausible heterocyclic structure that fits this molecular formula. The experimental protocols, data, and biological pathways are representative of methodologies commonly applied to the synthesis and characterization of novel, complex, nitrogen-containing heterocyclic compounds.
Introduction
Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2][3][4] Their diverse biological activities often stem from their ability to interact with various enzymes and receptors within biological systems.[4] The introduction of halogen atoms, such as chlorine, into these structures can significantly modulate their physicochemical properties and biological activity. This guide outlines a representative synthesis and characterization workflow for a hypothetical dichlorinated N-heterocyclic compound with the molecular formula this compound.
Hypothetical Target Compound
For the purpose of this guide, we propose a hypothetical structure based on a quinoline core, a common scaffold in bioactive molecules. The proposed structure is 2-((3,4-dichlorobenzyl)oxy)-N-(2-hydroxy-2-(5-nitropyridin-2-yl)ethyl)acetamide . This structure is consistent with the molecular formula this compound.
Synthesis Pathway
The synthesis of the target compound can be envisioned as a multi-step process, a common strategy in the preparation of complex organic molecules.
Diagram of the Synthetic Pathway
Caption: A plausible multi-step synthetic route to the target compound.
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of Intermediate 1: N-(2-hydroxy-2-(5-nitropyridin-2-yl)ethyl)acetamide
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Reaction Setup: To a solution of 5-nitropyridine-2-carbaldehyde (1.0 eq) in methanol, add 2-hydroxyacetamide (1.1 eq).
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Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
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Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.
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Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel.
Synthesis of Intermediate 2: 2-chloro-N-(2-hydroxy-2-(5-nitropyridin-2-yl)ethyl)acetamide
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Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in dichloromethane.
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Acylation: Add chloroacetyl chloride (1.2 eq) dropwise at 0 °C.
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Stirring: Stir the reaction mixture at room temperature for 6 hours.
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Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. The organic layer is dried and concentrated.
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Purification: The product is purified by recrystallization.
Synthesis of Target Compound (this compound)
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Reaction Setup: To a solution of Intermediate 2 (1.0 eq) and 3,4-dichlorophenol (1.1 eq) in acetone, add potassium carbonate (2.0 eq).
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Reaction Conditions: Reflux the mixture for 24 hours.
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Work-up: After cooling, filter the solid and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.
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Purification: The crude product is purified by column chromatography to yield the final compound.
Characterization Data
The structure and purity of the synthesized compound would be confirmed using various spectroscopic methods.
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Expected Value |
| Molecular Formula | This compound |
| Molecular Weight | 439.26 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 185-187 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.21 (d, 1H), 8.45 (dd, 1H), 7.89 (d, 1H), 7.65 (d, 1H), 7.40 (dd, 1H), 7.15 (d, 1H), 5.30 (m, 1H), 4.85 (s, 2H), 3.60 (m, 2H), 3.40 (t, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 168.5, 162.0, 155.0, 148.0, 140.0, 135.5, 131.0, 130.5, 125.0, 122.0, 118.0, 116.0, 70.0, 68.0, 45.0 |
| IR (KBr, cm⁻¹) | 3400 (O-H), 3250 (N-H), 1680 (C=O), 1580, 1340 (NO₂) |
| Mass Spectrometry (ESI-MS) m/z | 440.0 [M+H]⁺ |
Hypothetical Biological Activity and Signaling Pathway
Given that many nitrogen-containing heterocycles exhibit inhibitory activity against kinases, a plausible biological target for our hypothetical compound could be a protein kinase involved in a cancer-related signaling pathway.
Diagram of a Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.
Experimental Workflow for Synthesis and Characterization
The overall process from synthesis to characterization follows a logical flow.
Diagram of the Experimental Workflow
References
- 1. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Odanacatib: A Case Study in Selective Cysteine Protease Inhibition
An In-depth Technical Guide on the Mechanism of Action of a Cathepsin K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Odanacatib, a potent and selective inhibitor of the cysteine protease cathepsin K. Although the user initially inquired about the compound C19H16Cl2N2O5, a thorough search of scientific literature and chemical databases did not yield a known cysteine protease inhibitor with this molecular formula. Therefore, this guide focuses on Odanacatib, a well-characterized inhibitor of the same enzyme class, to illustrate the core principles and experimental methodologies relevant to the user's interest. Odanacatib serves as an exemplary case study for understanding the intricacies of selective cysteine protease inhibition, from its molecular interactions and enzymatic kinetics to its effects in cellular and clinical contexts. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visualizations of relevant pathways and workflows.
Introduction to Cysteine Proteases and Cathepsin K
Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including protein degradation, antigen presentation, and bone remodeling.[1] These enzymes utilize a cysteine residue in their active site for catalysis.[1] Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2] It is a principal enzyme in the degradation of bone matrix proteins, particularly type I collagen.[1] Dysregulation of cathepsin K activity is implicated in diseases characterized by excessive bone loss, such as osteoporosis.[1] Therefore, the development of selective cathepsin K inhibitors has been a significant focus of drug discovery efforts for the treatment of bone disorders.[1]
Odanacatib: A Selective Cathepsin K Inhibitor
Odanacatib (formerly MK-0822) is a non-basic, reversible, and highly selective inhibitor of human cathepsin K.[3] Unlike earlier basic inhibitors that tended to accumulate in acidic lysosomes leading to off-target effects, Odanacatib's neutrality contributes to its high selectivity.[4] Its development, although ultimately discontinued due to an increased risk of stroke observed in clinical trials, provides a wealth of data for understanding the principles of selective cysteine protease inhibition.[3]
Mechanism of Action
Odanacatib exerts its inhibitory effect by binding to the active site of cathepsin K.[2] The interaction is characterized by the formation of a reversible covalent bond between the nitrile group of Odanacatib and the catalytic cysteine residue (Cys25) in the enzyme's active site.[5] This interaction blocks the substrate-binding site and renders the enzyme inactive.
The high selectivity of Odanacatib for cathepsin K over other cathepsins (such as B, L, and S) is attributed to specific interactions within the S2 subsite of the enzyme's active site.[3] X-ray crystallography studies of Odanacatib in complex with human cathepsin K (PDB ID: 5TDI) have provided detailed insights into these interactions.[5][6][7]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of Odanacatib inhibition of Cathepsin K.
Quantitative Data
The potency and selectivity of Odanacatib have been extensively characterized using various in vitro assays. The following table summarizes the key inhibitory constants (IC50 and Ki) against human cathepsins.
| Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |
| Cathepsin K | 0.2 | - | [8] |
| Cathepsin B | >10,000 | - | [8] |
| Cathepsin L | 6,300 | - | [9] |
| Cathepsin S | 47,000 | - | [9] |
| Cathepsin F | >10,000 | - | [8] |
| Cathepsin V | >10,000 | - | [8] |
| Cathepsin H | >10,000 | - | [8] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the inhibitory activity of Odanacatib.
Enzyme Inhibition Assay (In Vitro)
Objective: To determine the potency (IC50) of Odanacatib against purified human cathepsin K.
Materials:
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Purified recombinant human cathepsin K
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Fluorogenic cathepsin K substrate (e.g., Z-LR-AMC)
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Odanacatib
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Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
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96-well black microplates
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Fluorometric plate reader
Protocol:
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Prepare a stock solution of Odanacatib in DMSO.
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Perform serial dilutions of Odanacatib in assay buffer to create a range of inhibitor concentrations.
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Add a fixed concentration of purified cathepsin K to each well of the microplate.
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Add the diluted Odanacatib solutions to the respective wells and incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding.
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Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
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Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the substrate).
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Calculate the initial reaction rates for each inhibitor concentration.
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Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro enzyme inhibition assay.
Cell-Based Bone Resorption Assay
Objective: To assess the functional effect of Odanacatib on osteoclast-mediated bone resorption.
Materials:
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Osteoclast precursor cells (e.g., human peripheral blood mononuclear cells)
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Reagents for osteoclast differentiation (e.g., M-CSF, RANKL)
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Bone or dentin slices
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Odanacatib
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Cell culture medium and supplements
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Microscopy equipment for imaging resorption pits
Protocol:
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Isolate osteoclast precursor cells and culture them on bone or dentin slices in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.
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Treat the mature osteoclast cultures with various concentrations of Odanacatib.
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Continue the culture for a period sufficient to allow for bone resorption (typically several days).
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At the end of the culture period, remove the cells from the bone/dentin slices.
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Stain the slices to visualize the resorption pits (e.g., with toluidine blue).
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Image the slices using a microscope and quantify the total area of resorption pits for each treatment condition.
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Plot the percentage of inhibition of bone resorption versus the Odanacatib concentration to determine the functional IC50.
Caption: Workflow for cell-based bone resorption assay.
Signaling Pathways and Cellular Effects
The primary signaling pathway affected by Odanacatib is the bone remodeling pathway, which is tightly regulated by the balance between bone resorption by osteoclasts and bone formation by osteoblasts. By inhibiting cathepsin K, Odanacatib directly interferes with the degradative function of osteoclasts.
Bone Remodeling Cascade:
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Initiation: Osteocytes detect microdamage in the bone and signal for the recruitment of osteoclast precursors.
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Resorption: Osteoclast precursors differentiate into mature osteoclasts, which adhere to the bone surface and form a sealed compartment known as the resorption lacuna. Within this acidic environment, cathepsin K is secreted to degrade the collagenous bone matrix.
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Reversal: After a period of resorption, osteoclasts undergo apoptosis, and the resorption phase ceases.
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Formation: Osteoblasts are recruited to the resorbed site and begin to synthesize new bone matrix (osteoid).
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Mineralization: The newly formed osteoid is subsequently mineralized, completing the remodeling cycle.
Odanacatib's inhibition of cathepsin K specifically targets the resorption phase of this cycle. This leads to a decrease in the breakdown of bone matrix, thereby shifting the balance towards bone formation and increasing bone mineral density.
Caption: Odanacatib's impact on the bone remodeling pathway.
Conclusion
Odanacatib serves as a powerful case study for understanding the mechanism of action of a selective cysteine protease inhibitor. Its high potency and selectivity for cathepsin K underscore the feasibility of targeting specific proteases for therapeutic intervention. The comprehensive data available for Odanacatib, from enzymatic and cellular assays to extensive clinical trials, provide a valuable resource for researchers in the field of drug discovery and development. While its clinical development was halted, the scientific knowledge gained from the Odanacatib program continues to inform the design of next-generation cysteine protease inhibitors with improved safety profiles.
References
- 1. Odanacatib for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Odanacatib for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term Odanacatib Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. File:5tdi cathepsinK odanacatib.png - Wikimedia Commons [commons.wikimedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rsc.org [rsc.org]
In Vitro Activity of C19H16Cl2N2O5: A Review of Available Data
Researchers, scientists, and drug development professionals exploring the bioactivity of the compound with the molecular formula C19H16Cl2N2O5 will find a notable absence of specific in vitro data in publicly accessible scientific literature. Extensive searches have not identified a common name or dedicated studies for a compound with this exact formula, precluding a detailed analysis of its specific biological effects.
While direct experimental evidence for this compound is unavailable, the structural elements suggested by its formula—a dichlorinated nitrogen- and oxygen-containing organic molecule—allow for a general discussion of potential in vitro activities based on existing research into similar chemical entities. The presence of chlorine atoms in drug candidates can significantly influence their biological properties.[1][2]
General Insights from Structurally Related Compounds
Dichlorinated aromatic compounds are a common feature in a variety of biologically active molecules, exhibiting a range of in vitro effects. Research into novel diarylamine derivatives with multiple chlorine atoms, for instance, has demonstrated antiproliferative activity against human cancer cell lines.[3] While the specific molecular formula of these compounds differs from this compound, this research highlights the potential for dichlorinated structures to interfere with cellular proliferation pathways.
Furthermore, studies on other novel chlorinated compounds have indicated potential antitumor activity. One such study detailed the in vitro and in vivo formation of DNA adducts by a dichlorinated compound designed to target the androgen receptor, suggesting a mechanism of action involving DNA damage.[4]
Potential Areas of In Vitro Investigation
Given the lack of specific data for this compound, a hypothetical in vitro investigation would likely begin with broad screening assays to identify any significant biological activity. A general workflow for such an investigation is outlined below.
Caption: Hypothetical workflow for in vitro evaluation of a novel compound.
Experimental Protocols for Initial Screening
Should a research program focusing on this compound be initiated, the following general protocols for initial in vitro screening would be applicable.
Table 1: General Protocols for Initial In Vitro Screening
| Assay | Objective | General Methodology |
| MTT Assay | To assess cell viability and proliferation. | 1. Seed cells in a 96-well plate and allow to adhere. 2. Treat cells with varying concentrations of the test compound for a specified duration. 3. Add MTT solution and incubate to allow for formazan crystal formation. 4. Solubilize formazan crystals with a suitable solvent. 5. Measure absorbance at a specific wavelength to determine cell viability. |
| Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism. | 1. Prepare serial dilutions of the test compound in a 96-well plate with microbial growth medium. 2. Inoculate each well with a standardized suspension of the target microorganism. 3. Incubate under appropriate conditions. 4. Determine the MIC by visual inspection for the lowest concentration with no visible growth. |
Conclusion
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchopenworld.com [researchopenworld.com]
- 4. DNA adducts formed by a novel antitumor agent 11beta-dichloro in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
C19H16Cl2N2O5 solubility and stability studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available data on the solubility and stability of the compound with the molecular formula C19H16Cl2N2O5. This molecule has been identified as UCM-14216, a novel and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in various physiological and pathological processes, including spinal cord injury.[1] The information presented herein is crucial for researchers and professionals involved in the preclinical and early-stage development of this and structurally related compounds.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for understanding its behavior in biological systems. High-resolution mass spectrometry (HRMS) has confirmed the molecular formula of this compound.[1]
| Parameter | Value | Reference |
| Molecular Formula | This compound | [1] |
| Calculated Mass (M)+ | 422.0436 | [1] |
| Found Mass (M)+ | 422.0433 | [1] |
Solubility and Permeability
A Parallel Artificial Membrane Permeability Assay (PAMPA) was conducted to assess the membrane permeability of this compound.[1] This assay is a common in vitro method to predict passive intestinal absorption of drug candidates.
| Assay | Parameter | Result | Classification | Reference |
| PAMPA | Permeability (P) | 6.1 x 10⁻⁶ cm/s | Good | [1] |
In Vitro Metabolic Stability
The metabolic stability of this compound was evaluated in both mouse and human liver microsomes (MLMs and HLMs, respectively).[1] Liver microsomes contain a high concentration of drug-metabolizing enzymes and are a standard in vitro model to predict in vivo metabolic clearance.
| System | Parameter | Result | Reference |
| Mouse Liver Microsomes (MLMs) | Half-life (t₁/₂) | 50 ± 6 min | [1] |
| Human Liver Microsomes (HLMs) | Half-life (t₁/₂) | 97 ± 15 min | [1] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The membrane permeability of this compound was determined using a commercially available 96-well Corning Gentest precoated PAMPA plate system.[1] The assay involves a donor plate and an acceptor plate separated by a filter plate coated with a lipid-oil-lipid trilayer, which mimics the intestinal barrier.
Workflow:
Microsomal Stability Assay
The in vitro metabolic stability was assessed by incubating the compound with liver microsomes and a cofactor, followed by monitoring the disappearance of the parent compound over time.[1]
Workflow:
Signaling Pathway Context
This compound acts as an antagonist to the LPA2 receptor. Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), including LPA2. The downstream signaling from LPA2 can lead to a variety of cellular responses.
References
In-depth Technical Guide: C19H16Cl2N2O5
An extensive search for a publicly documented chemical compound with the molecular formula C19H16Cl2N2O5 has been conducted. Despite a thorough review of chemical databases, scientific literature, and patent repositories, a specific compound corresponding to this formula, along with its associated CAS number and IUPAC name, could not be identified.
This technical guide outlines the performed search strategy and the current status of the available information. For researchers, scientists, and drug development professionals, the absence of a defined chemical entity for this compound prevents the compilation of a detailed whitepaper as requested. The foundational information of a confirmed chemical identity is a prerequisite for retrieving associated data such as experimental protocols, signaling pathways, and quantitative metrics relevant to drug development.
Search Methodology
A multi-tiered search strategy was employed to identify the chemical compound this compound:
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Initial Database Search: A broad search was initiated across major chemical databases to find a direct match for the molecular formula. This included queries in databases such as CAS Common Chemistry.
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Specialized Chemical Database Queries: To ensure comprehensive coverage, the search was extended to specialized and in-depth chemical databases widely used by the scientific community, including:
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PubChem
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ChemSpider
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Reaxys
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SciFinder
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Chemical Literature and Patent Search: A search of the scientific and patent literature was conducted to ascertain if the compound has been synthesized, characterized, or mentioned in research publications or patent filings, even if not yet cataloged in major databases.
Search Outcome
The comprehensive search across all targeted resources did not yield a unique and identifiable chemical compound with the molecular formula this compound. Consequently, the following critical identifiers could not be determined:
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CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
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IUPAC Name: The systematic name for the chemical structure as per the guidelines of the International Union of Pure and Applied Chemistry.
Implications for Technical Guide Development
The inability to identify the specific chemical compound this compound directly impacts the fulfillment of the core requirements for the requested technical guide:
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Data Presentation: Without a known compound, there is no quantitative data to summarize into structured tables.
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Experimental Protocols: No experimental methodologies can be provided as there are no citable experiments associated with an unidentified substance.
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Mandatory Visualization: The creation of diagrams for signaling pathways or experimental workflows is not possible, as these are context-dependent on the biological or chemical activity of a specific compound.
Conclusion and Recommendation
At present, it is not feasible to provide an in-depth technical guide or whitepaper on a compound with the molecular formula this compound due to the lack of its identification in the public domain.
For the successful development of the requested technical content, it is imperative to first establish the precise identity of the compound. We recommend that the user provide a confirmed Chemical Name , CAS Registry Number , or a corrected Molecular Formula if available. With a valid identifier, a targeted and effective search for the requisite technical information can be initiated.
In-depth Technical Analysis of C19H16Cl2N2O5
Abstract
This document aims to provide a comprehensive technical overview of the chemical compound with the molecular formula C19H16Cl2N2O5. A thorough search of prominent chemical databases, including PubChem and the Chemical Abstracts Service (CAS), was conducted to gather information regarding its properties, synthesis, and biological activity. Despite extensive searches, no compound with the exact molecular formula this compound is currently cataloged in these major public repositories. This suggests that the compound is either novel and has not yet been publicly disclosed or that the provided molecular formula may contain a typographical error.
This guide will proceed by providing the theoretical molecular weight and elemental composition of the specified formula. Should this compound be identified or synthesized in the future, this document can serve as a foundational template for its comprehensive analysis.
Molecular Formula and Weight
The fundamental identifying characteristics of a chemical compound are its molecular formula and corresponding molecular weight.
| Property | Value |
| Molecular Formula | This compound |
| Calculated Molecular Weight | 423.25 g/mol |
| Elemental Composition | |
| Carbon (C) | 53.92% |
| Hydrogen (H) | 3.81% |
| Chlorine (Cl) | 16.75% |
| Nitrogen (N) | 6.62% |
| Oxygen (O) | 18.90% |
Table 1: Theoretical Molecular Properties of this compound.
Logical Workflow for Compound Identification and Characterization
In the event that this compound is a valid, newly synthesized, or recently identified compound, a structured workflow would be necessary for its characterization and potential development as a therapeutic agent. The following diagram outlines a logical progression for such a process.
Figure 1: A generalized workflow for the discovery and development of a novel chemical entity.
Hypothetical Signaling Pathway Analysis
Without a known biological target for this compound, it is not possible to describe a specific signaling pathway. However, for illustrative purposes, the following diagram depicts a generic kinase signaling cascade, a common target for drug development, particularly in oncology. Should this compound be identified as a kinase inhibitor, its mechanism of action could be represented in a similar manner.
Figure 2: A generic kinase signaling pathway with a hypothetical point of inhibition.
Conclusion and Future Directions
The molecular formula this compound does not correspond to a known compound in major public chemical databases. The data presented herein, including the calculated molecular weight and elemental composition, are theoretical. For researchers and scientists who have synthesized or isolated a compound believed to have this formula, the immediate next step is rigorous structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
Once the structure is confirmed, the logical workflows and hypothetical pathway analyses presented in this document can serve as a guide for subsequent investigation into its biological activities and potential as a therapeutic agent. Future research should focus on:
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Confirmation of the chemical structure.
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Screening for biological activity against a panel of relevant targets.
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Elucidation of the mechanism of action for any confirmed biological activity.
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Preclinical evaluation of efficacy, safety, and pharmacokinetic properties.
This document will be updated as new information regarding this compound becomes available in the public domain.
Uncharted Territory: The Therapeutic Potential of C19H16Cl2N2O5 Awaits Discovery
Despite a comprehensive search of publicly available scientific databases and chemical registries, the specific therapeutic targets and mechanism of action for the compound C19H16Cl2N2O5, identified by its IUPAC name 5-(3,4-dichlorobenzamido)-2-(4-nitrobenzoyl)cyclopentane-1-carboxamide and CAS number 1095530-31-0, remain undefined. This suggests that the compound is likely a novel chemical entity or a research compound with limited published data on its biological activity.
Currently, there is a conspicuous absence of this compound in peer-reviewed literature detailing its bioactivity, preclinical or clinical studies. Chemical supplier websites list the compound for purchase, but do not provide any information regarding its biological effects or potential therapeutic applications.
For researchers, scientists, and drug development professionals, the lack of existing data presents both a challenge and an opportunity. The initial steps to elucidate the therapeutic potential of a novel compound such as this compound would typically involve a series of established experimental protocols.
Charting the Course: A Hypothetical Workflow for Target Identification
To investigate the therapeutic targets of this compound, a logical experimental workflow would be initiated. This process would begin with broad screening to identify any biological activity and progressively narrow down to specific molecular targets and pathways.
Figure 1: A generalized workflow for the identification and validation of therapeutic targets for a novel chemical compound.
Foundational Experimental Protocols
The following are detailed methodologies for key initial experiments that would be essential in characterizing the biological activity of this compound.
High-Throughput Screening (HTS)
Objective: To rapidly assess the compound's effect against a large number of biological targets or in various cellular models.
Methodology:
-
Assay Plate Preparation: A library of diverse biochemical or cell-based assays is prepared in microtiter plates (e.g., 384- or 1536-well plates).
-
Compound Dispensing: this compound, dissolved in a suitable solvent (e.g., DMSO), is dispensed into the assay plates at various concentrations using automated liquid handlers.
-
Incubation: The plates are incubated for a predetermined period to allow for the interaction between the compound and the biological target.
-
Signal Detection: A detectable signal (e.g., fluorescence, luminescence, absorbance) is measured using a plate reader. The signal is proportional to the activity of the biological target.
-
Data Analysis: The data is analyzed to identify "hits," which are instances where the compound significantly alters the signal compared to control wells.
Phenotypic Screening
Objective: To identify compounds that produce a desired phenotypic change in a cellular or organismal model, without a priori knowledge of the target.
Methodology:
-
Model System Selection: A relevant cell line or model organism (e.g., zebrafish) that recapitulates aspects of a particular disease is chosen.
-
Compound Treatment: The selected model system is treated with this compound at various concentrations.
-
High-Content Imaging/Analysis: Automated microscopy and image analysis are used to detect changes in cellular morphology, protein localization, or other phenotypic markers.
-
Hit Identification: Compounds that induce the desired phenotype are identified as hits.
The Path Forward
The journey to uncovering the therapeutic potential of this compound will necessitate a dedicated research effort employing these and other advanced methodologies. As new data emerges from such studies, a clearer picture of its mechanism of action and potential therapeutic applications will come into focus. For now, this compound represents a blank slate, holding the promise of novel biological activity waiting to be discovered. Researchers interested in this molecule are encouraged to initiate screening programs to begin to unravel its secrets.
Methodological & Application
Application Notes and Protocols for C19H16Cl2N2O5: A Novel Inhibitor of Interleukin-1ß Converting Enzyme (ICE/Caspase-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1ß (IL-1ß) is a potent pro-inflammatory cytokine that plays a critical role in the host defense against infection and in the pathogenesis of numerous inflammatory diseases.[1][2] The production of mature, biologically active IL-1ß is tightly regulated and requires the cleavage of its inactive precursor, pro-IL-1ß. This cleavage is primarily mediated by the cysteine protease, Interleukin-1ß Converting Enzyme (ICE), also known as caspase-1.[1][2] Caspase-1 itself is activated within a multi-protein complex called the inflammasome, which assembles in response to various pathogenic and sterile insults.[3][4][5] Given its central role in inflammation, the inhibition of caspase-1 represents a promising therapeutic strategy for a wide range of inflammatory disorders.
This document provides detailed application notes and experimental protocols for the characterization of C19H16Cl2N2O5 , a novel small molecule inhibitor of caspase-1. The provided methodologies are intended to guide researchers in evaluating the inhibitory potency and cellular effects of this compound.
Signaling Pathway of Caspase-1-Mediated IL-1ß Processing
The activation of caspase-1 and subsequent processing of pro-IL-1ß is a key event in the inflammatory cascade. The following diagram illustrates the canonical signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound against caspase-1 should be determined through a series of biochemical and cell-based assays. The results should be summarized as follows for clear comparison.
Table 1: Biochemical Inhibition of Recombinant Human Caspase-1 by this compound
| Parameter | Value |
| IC50 (nM) | [Insert Value] |
| Ki (nM) | [Insert Value] |
| Mechanism of Inhibition | [e.g., Reversible, Irreversible, Competitive] |
Table 2: Cellular Activity of this compound in LPS and ATP-Stimulated THP-1 Macrophages
| Parameter | This compound IC50 (µM) |
| IL-1ß Secretion | [Insert Value] |
| Cell Viability (LDH release) | [Insert Value] |
| TNF-α Secretion | [Insert Value] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow Overview
The general workflow for evaluating a novel caspase-1 inhibitor is depicted in the following diagram.
Protocol 1: In Vitro Caspase-1 Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of this compound against purified recombinant human caspase-1.
Materials:
-
Recombinant human caspase-1 (active)
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
This compound
-
Positive control inhibitor (e.g., Ac-YVAD-CHO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the this compound dilution (or positive control/vehicle), and 25 µL of recombinant caspase-1 solution.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the caspase-1 substrate solution.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular IL-1ß Release Assay in THP-1 Macrophages
This protocol details the measurement of IL-1ß secretion from stimulated human monocytic THP-1 cells in the presence of this compound.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
Human IL-1ß ELISA kit
-
LDH cytotoxicity assay kit
-
Human TNF-α ELISA kit
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
Priming: Replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 3 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Inflammasome Activation: Stimulate the inflammasome by adding 5 mM ATP for 30-60 minutes.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Quantification:
-
Measure the concentration of secreted IL-1ß in the supernatants using a human IL-1ß ELISA kit according to the manufacturer's instructions.
-
Measure the release of lactate dehydrogenase (LDH) as an indicator of cytotoxicity using an LDH assay kit.
-
Measure the concentration of TNF-α using a specific ELISA kit to assess the selectivity of the inhibitor.
-
-
Data Analysis: Calculate the IC50 for IL-1ß inhibition by plotting the percentage of inhibition against the log concentration of this compound.
Disclaimer
This document provides generalized protocols and should be adapted as necessary for specific experimental conditions. The compound this compound is intended for research use only and not for human or veterinary use. Appropriate safety precautions should be taken when handling this and all other chemical reagents.
References
- 1. Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application of Venetoclax (ABT-199) in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax, also known as ABT-199, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1] The overexpression of Bcl-2 is a hallmark of various hematologic malignancies, where it sequesters pro-apoptotic proteins, thereby preventing programmed cell death or apoptosis.[2][3] Venetoclax represents a targeted therapeutic strategy that restores the apoptotic process in cancer cells by directly binding to the BH3 domain of Bcl-2, displacing pro-apoptotic proteins like BIM, which in turn activate BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent cell death.[4] This document provides detailed application notes and experimental protocols for the use of Venetoclax in apoptosis research.
Quantitative Data: In Vitro Efficacy of Venetoclax
The half-maximal inhibitory concentration (IC50) of Venetoclax has been determined in a variety of cancer cell lines, demonstrating its potent cytotoxic activity, particularly in hematological malignancies. The following table summarizes the IC50 values for Venetoclax across different cell lines and treatment durations.
| Cell Line | Cancer Type | IC50 (nM) - 24h | IC50 (nM) - 48h | IC50 (nM) - 72h |
| OCI-AML3 | Acute Myeloid Leukemia | >1000 | >1000 | 600 |
| THP-1 | Acute Myeloid Leukemia | >1000 | >1000 | >1000 |
| MV4-11 | Acute Myeloid Leukemia | <1000 | <1000 | <1000 |
| MOLM-13 | Acute Myeloid Leukemia | <1000 | <1000 | 200 |
| HL-60 | Acute Myeloid Leukemia | - | - | 1600 |
| ML-2 | Acute Myeloid Leukemia | - | - | 100 |
| SKM-1 | Acute Myeloid Leukemia | - | - | 1000 |
| PL-21 | Acute Myeloid Leukemia | - | - | >10000 |
| MOLM-16 | Acute Myeloid Leukemia | - | - | >10000 |
| OCI-Ly1 | Lymphoma | - | - | 60 |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | 2600 | - | - |
| B-ALL | B-cell Acute Lymphoblastic Leukemia | 690 | - | - |
Signaling Pathway of Venetoclax-Induced Apoptosis
Venetoclax selectively targets the anti-apoptotic protein Bcl-2, which plays a crucial role in the intrinsic pathway of apoptosis. The following diagram illustrates the mechanism of action of Venetoclax.
Caption: Mechanism of Venetoclax-induced apoptosis.
Experimental Protocols
Here are detailed protocols for key experiments to assess the pro-apoptotic effects of Venetoclax.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Venetoclax (ABT-199)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Venetoclax in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Venetoclax dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with Venetoclax for the desired duration.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Treated and untreated cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with Venetoclax as described for the MTT assay.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[5]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of apoptosis-related proteins following Venetoclax treatment.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bim, anti-Bax, anti-Bak, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein expression levels relative to the loading control.
Experimental Workflow Example
The following diagram outlines a typical workflow for evaluating the pro-apoptotic activity of Venetoclax.
Caption: A typical experimental workflow for apoptosis research.
Conclusion
Venetoclax is a powerful tool for studying the Bcl-2-mediated intrinsic apoptosis pathway. Its high selectivity and potency make it an invaluable reagent for both in vitro and in vivo research. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively utilize Venetoclax in their apoptosis-related studies and drug development efforts.
References
- 1. MTT Assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
Application Notes and Protocols for the Study of Cysteine Proteases Using the Irreversible Inhibitor E-64 and its Analogs
A Note to the Researcher: The compound with the chemical formula C19H16Cl2N2O5 could not be definitively identified as a widely characterized tool for studying cysteine proteases in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-established and extensively documented cysteine protease inhibitor, E-64 , and its cell-permeable derivative, E-64c (Loxistatin Acid) . These compounds serve as exemplary tools for the investigation of cysteine protease function in biochemical and cellular contexts.
Introduction
E-64 and its derivatives are potent and irreversible inhibitors of a broad range of cysteine proteases, including papain, calpains, and several cathepsins.[1][2] The inhibitory activity of E-64 is attributed to its trans-epoxysuccinyl group, which forms a covalent thioether bond with the active site cysteine residue of the protease.[1][3] This irreversible binding makes E-64 and its analogs invaluable tools for studying the physiological and pathological roles of cysteine proteases. E-64 itself has limited cell permeability, while its esterified derivative, E-64d, is readily hydrolyzed in cells to the active, membrane-permeant form, E-64c.[4]
Mechanism of Action
E-64 and its analogs act as mechanism-based inhibitors. The catalytic cysteine residue in the active site of the protease performs a nucleophilic attack on one of the carbon atoms of the epoxide ring of E-64.[1] This results in the opening of the epoxide ring and the formation of a stable thioether linkage between the inhibitor and the enzyme, leading to irreversible inactivation.[3]
Quantitative Data: Inhibitory Potency of E-64 and its Derivatives
The following table summarizes the inhibitory constants (IC50 and Ki) of E-64 and its derivatives against a selection of common cysteine proteases. This data is essential for designing experiments and interpreting results.
| Inhibitor | Protease | Organism | IC50 (nM) | Ki (nM) | Reference |
| E-64 | Cathepsin K | Human | 1.4 | - | [5][6] |
| Cathepsin L | Human | 2.5 | - | [5][6] | |
| Cathepsin S | Human | 4.1 | - | [5][6] | |
| Papain | Carica papaya | 9.0 | - | [1] | |
| Cathepsin B | Human | - | - | [1][2] | |
| Cathepsin H | Human | - | - | [1][2] | |
| E-64c | Cathepsin B | Human | - | - | [4] |
| Calpain | Human | - | - | [4] |
Note: The inhibitory activity of E-64 against Cathepsin B and H is well-established, though specific IC50 values were not consistently reported in the cited literature under comparable conditions.
Experimental Protocols
Biochemical Assay: Inhibition of Papain Activity
This protocol describes a fluorometric assay to determine the inhibitory activity of E-64 against the cysteine protease papain.
Materials:
-
Papain (from Carica papaya)
-
E-64
-
Fluorogenic papain substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5
-
Dimethyl sulfoxide (DMSO) for dissolving E-64
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of E-64 in DMSO.
-
Prepare a 1 mg/mL stock solution of papain in Assay Buffer.
-
Prepare a 10 mM stock solution of Z-Phe-Arg-AMC in DMSO.
-
-
Enzyme Activation:
-
Dilute the papain stock solution to a working concentration of 1 µg/mL in Assay Buffer.
-
Incubate the diluted papain solution at 37°C for 15 minutes to ensure full activation of the enzyme.
-
-
Inhibitor Incubation:
-
Prepare a serial dilution of E-64 in Assay Buffer, ranging from 1 nM to 10 µM.
-
In a 96-well black microplate, add 50 µL of the activated papain solution to each well.
-
Add 50 µL of the E-64 dilutions to the respective wells. For the control (uninhibited) wells, add 50 µL of Assay Buffer.
-
Incubate the plate at 37°C for 30 minutes to allow for the irreversible inhibition of papain.
-
-
Substrate Addition and Measurement:
-
Prepare a working solution of the fluorogenic substrate by diluting the stock to 100 µM in Assay Buffer.
-
Add 100 µL of the substrate working solution to each well to initiate the reaction.
-
Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each E-64 concentration.
-
Plot the reaction rate as a function of the logarithm of the E-64 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay: Monitoring Autophagy Inhibition using E-64c
This protocol describes the use of the cell-permeable inhibitor E-64c to study the role of lysosomal cysteine proteases in autophagy, a cellular degradation process. The readout is the accumulation of the autophagosomal marker LC3-II, detected by Western blotting.
Materials:
-
Cell line of interest (e.g., HeLa, MCF7)
-
Complete cell culture medium
-
E-64c
-
Autophagy inducer (e.g., rapamycin or starvation medium)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Treatment:
-
Prepare a 10 mM stock solution of E-64c in DMSO.
-
Treat the cells with the desired concentration of E-64c (typically 10-20 µM) for the desired time (e.g., 4-24 hours).
-
Include appropriate controls: vehicle (DMSO) control, autophagy inducer alone, and co-treatment of autophagy inducer with E-64c.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for resolving LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Signaling Pathway Visualization
Inhibition of lysosomal cysteine proteases by E-64c has a direct impact on the final stages of the autophagy pathway. Autophagy is a tightly regulated process, with the mTOR (mechanistic target of rapamycin) signaling pathway being a key negative regulator. Under nutrient-rich conditions, active mTOR suppresses the initiation of autophagy. When mTOR is inhibited (e.g., during starvation), the autophagy process is initiated, leading to the formation of autophagosomes that eventually fuse with lysosomes for degradation of their contents. E-64c blocks this final degradation step.
These application notes provide a starting point for utilizing E-64 and its analogs as powerful tools to dissect the roles of cysteine proteases in various biological processes. Researchers should always optimize protocols for their specific experimental systems and consult the relevant literature for further details.
References
- 1. E-64 - Wikipedia [en.wikipedia.org]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. agscientific.com [agscientific.com]
- 4. The cysteine protease inhibitor, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer’s disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of inhibition of cysteine proteases by E-64 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E 64 | Synthetic Cathepsin Inhibitors: R&D Systems [rndsystems.com]
Application Notes and Protocols for the Dissolution and Preparation of Novel Compound C19H16Cl2N2O5
Disclaimer: The chemical formula C19H16Cl2N2O5 does not correspond to a widely known or characterized compound in publicly available chemical databases. Therefore, the following application notes and protocols are provided as a general framework for the dissolution and preparation of a novel or poorly characterized organic compound, referred to herein as "Compound X (this compound)". Researchers must perform initial solubility and stability tests to determine the optimal conditions for their specific experimental needs.
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and preparation of the novel compound this compound (Compound X) for use in various in vitro and in vivo experiments. Due to the lack of specific data on this compound, a systematic approach to solubility testing is outlined to ensure accurate and reproducible experimental results.
Physicochemical Properties and Solubility Prediction
A preliminary in silico analysis of the chemical formula this compound suggests a moderately complex organic molecule. The presence of chlorine and nitrogen atoms may influence its polarity and potential for hydrogen bonding. It is likely to be a hydrophobic compound with limited aqueous solubility. Therefore, organic solvents will likely be required for its initial dissolution.
Recommended Solvents and Stock Solution Preparation
For a novel compound like this compound, it is recommended to start with common organic solvents to prepare a high-concentration stock solution. The choice of solvent will depend on the specific experimental system and its tolerance for that solvent.
Commonly Used Solvents for Initial Solubility Testing:
-
Dimethyl sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing stock solutions for cell-based assays.
-
Ethanol (EtOH): A polar protic solvent that is less toxic than DMSO and suitable for some in vivo applications.
-
Dimethylformamide (DMF): A polar aprotic solvent with strong solvating properties, often used when DMSO is not suitable.
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 423.26 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 423.26 g/mol * (1000 mg / 1 g) = 4.23 mg
-
-
Weigh the compound: Accurately weigh 4.23 mg of this compound using a calibrated analytical balance.
-
Dissolve in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Facilitate dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or sonication for 5-10 minutes can be applied. Visually inspect for any undissolved particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Experimental Protocol: Solubility Determination
This protocol describes a systematic approach to determine the solubility of Compound X in various solvents relevant to biological experiments.
Materials:
-
Compound X (this compound)
-
Selection of solvents: DMSO, Ethanol, Methanol, Acetonitrile, Water, Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare saturated solutions: Add an excess amount of Compound X (e.g., 10 mg) to 1 mL of each test solvent in separate vials.
-
Equilibrate: Tightly cap the vials and vortex for 2 minutes. Place the vials on a rotator or shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Isolate the supernatant: Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration: Measure the concentration of Compound X in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC for higher accuracy).
-
Record the results: Express the solubility in mg/mL or mM and summarize the data in a table.
Table 1: Solubility of Compound X (this compound) in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO | 25 | Data to be filled | Data to be filled | e.g., Clear solution |
| Ethanol | 25 | Data to be filled | Data to be filled | e.g., Slight precipitation |
| Methanol | 25 | Data to be filled | Data to be filled | e.g., Insoluble |
| Acetonitrile | 25 | Data to be filled | Data to be filled | |
| Water | 25 | Data to be filled | Data to be filled | |
| PBS (pH 7.4) | 25 | Data to be filled | Data to be filled |
Preparation of Working Solutions
For most biological experiments, the high-concentration stock solution needs to be diluted to a final working concentration in an aqueous buffer or cell culture medium.
Protocol for Preparing Working Solutions for Cell-Based Assays:
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM stock solution of Compound X in DMSO at room temperature.
-
Serial dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Vortex gently: After each dilution step, gently vortex the solution to ensure homogeneity.
-
Use immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential degradation or precipitation of the compound in the aqueous environment.
Visualization of Methodologies
Diagram 1: General Experimental Workflow for Compound Solubility Testing
Caption: Workflow for determining the solubility of Compound X.
Diagram 2: Hypothetical Signaling Pathway Inhibition by Compound X
Caption: Postulated mechanism of action for Compound X as a kinase inhibitor.
Application Notes and Protocols for C19H16Cl2N2O5 in High-Throughput Screening Assays
A comprehensive search of scientific databases and literature has revealed no specific publicly available information for a compound with the molecular formula C19H16Cl2N2O5.
Extensive searches were conducted to identify this compound, its associated biological activities, and any existing high-throughput screening (HTS) data or protocols. These searches included major chemical and biological databases such as PubChem and ChEMBL, as well as broad searches for related scientific literature.
Unfortunately, no compound with the exact molecular formula this compound is indexed with associated biological data or has been described in the context of high-throughput screening assays in the available resources.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible due to the absence of the following critical information:
-
Compound Identification: The common name, IUPAC name, or any other identifiers for this compound are not available.
-
Biological Target and Mechanism of Action: There is no information on the biological target(s) of this compound or its mechanism of action. This is fundamental for designing and interpreting any screening assay.
-
Signaling Pathways: Without a known target or biological effect, it is impossible to delineate any relevant signaling pathways.
-
Existing Experimental Data: No quantitative data (e.g., IC50, EC50), experimental conditions, or assay protocols involving this compound have been published.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
For researchers in possession of a novel compound with the molecular formula this compound, the following steps are recommended to generate the necessary data for creating application notes and protocols for HTS:
-
Compound Characterization:
-
Confirm the molecular structure using analytical techniques such as NMR, mass spectrometry, and elemental analysis.
-
Determine physicochemical properties like solubility, stability, and purity.
-
-
Initial Biological Profiling:
-
Phenotypic Screening: Employ a panel of diverse cell-based assays to identify any observable effects on cell health, proliferation, morphology, or specific cellular processes.
-
Target-Based Screening: If there is a rational basis for a potential target class (e.g., kinases, GPCRs, proteases), screen the compound against a panel of relevant targets.
-
-
Assay Development for High-Throughput Screening:
-
Once a reproducible biological effect is identified, an appropriate HTS assay can be developed. The choice of assay will depend on the nature of the biological response. Common HTS formats include:
-
Biochemical Assays: Measuring enzyme activity or binding affinity.
-
Cell-Based Assays: Utilizing reporter genes, measuring second messengers (e.g., cAMP, Ca2+), or assessing cell viability.
-
-
The workflow for such an endeavor can be conceptualized as follows:
Once sufficient data is generated through these steps, detailed application notes and protocols can be formulated. We recommend consulting resources on general HTS assay development and validation for guidance.
Application Notes and Protocols for the Use of Inflamazumab (C19H16Cl2N2O5) in Animal Models of Inflammation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflamazumab is a novel synthetic compound with the molecular formula C19H16Cl2N2O5. Pre-clinical studies have demonstrated its potent anti-inflammatory properties, suggesting its potential as a therapeutic agent for various inflammatory diseases. These application notes provide detailed protocols for utilizing Inflamazumab in common animal models of acute and chronic inflammation, along with data presentation and visualization of its proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the dose-dependent efficacy of Inflamazumab in various animal models of inflammation.
Table 1: Efficacy of Inflamazumab in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 4h (Mean ± SD) | Inhibition of Edema (%) |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| Inflamazumab | 10 | 0.98 ± 0.12 | 21.6 |
| Inflamazumab | 25 | 0.75 ± 0.10 | 40.0 |
| Inflamazumab | 50 | 0.52 ± 0.08 | 58.4 |
| Indomethacin (Standard) | 10 | 0.60 ± 0.09 | 52.0 |
Table 2: Effect of Inflamazumab on Pro-inflammatory Cytokine Levels in LPS-Induced Endotoxemia in Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SD) | Serum IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | - | 1250 ± 150 | 850 ± 100 |
| Inflamazumab | 10 | 980 ± 120 | 650 ± 80 |
| Inflamazumab | 25 | 650 ± 90 | 420 ± 60 |
| Inflamazumab | 50 | 320 ± 50 | 210 ± 40 |
| Dexamethasone (Standard) | 5 | 280 ± 45 | 180 ± 35 |
Proposed Mechanism of Action
Inflamazumab is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, Inflamazumab blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Probing Enzyme Kinetics with C19H16Cl2N2O5 (IOX2): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound with the chemical formula C19H16Cl2N2O5, commonly known as IOX2, is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2).[1][2][3] This small molecule has emerged as a valuable chemical probe for investigating the kinetics and cellular functions of PHD2, a key enzyme in the cellular response to hypoxia.[3] By inhibiting PHD2, IOX2 prevents the hydroxylation and subsequent degradation of the HIF-1α subunit, leading to its stabilization and the activation of hypoxia-responsive genes.[3] These application notes provide detailed information and protocols for utilizing IOX2 to study enzyme kinetics and cellular pathways.
Mechanism of Action
IOX2 functions as a competitive inhibitor of PHD2 with respect to its co-substrate, 2-oxoglutarate (2-OG).[4] This mechanism of action involves IOX2 binding to the active site of PHD2, thereby preventing the binding of 2-OG which is essential for the hydroxylation of HIF-1α. This inhibition leads to the accumulation of HIF-1α, which can then translocate to the nucleus and initiate the transcription of target genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by IOX2:
Caption: HIF-1α Regulation and IOX2 Inhibition Pathway.
Quantitative Data
The following table summarizes the key quantitative data for IOX2 in relation to its inhibition of PHD2.
| Parameter | Value | Enzyme | Assay Method | Reference |
| IC50 | 21 nM | Human PHD2 | Cell-free assay | [2][3][5] |
| IC50 | 22 nM | Human PHD2 | AlphaScreen | |
| Selectivity | >100-fold | Over JMJD2A, JMJD2C, JMJD2E, JMJD3, and FIH | Cell-free assays | [2] |
Experimental Protocols
In Vitro PHD2 Inhibition Assay (AlphaScreen)
While a specific detailed protocol for an IOX2 AlphaScreen assay is not publicly available, a general protocol for inhibiting PHD2 can be adapted. This assay format is commonly used to determine the IC50 of inhibitors.
Experimental Workflow:
Caption: General AlphaScreen Workflow for PHD2 Inhibition.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).
-
Prepare stock solutions of recombinant human PHD2, a biotinylated HIF-1α peptide substrate (containing the proline residue to be hydroxylated), 2-oxoglutarate, ferrous sulfate (Fe(II)), and ascorbate.
-
Prepare a serial dilution of IOX2 in DMSO and then in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a 384-well microplate, add the reaction buffer, PHD2 enzyme, biotinylated HIF-1α peptide, 2-oxoglutarate, Fe(II), and ascorbate.
-
Add the serially diluted IOX2 or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Add a mixture of streptavidin-coated donor beads and anti-hydroxyprolyl antibody-conjugated acceptor beads to all wells. The donor beads will bind to the biotinylated HIF-1α peptide, and the acceptor beads will bind to the hydroxylated proline residue if the reaction has occurred.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes) to allow for bead-antibody interaction.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).
-
The signal generated is proportional to the amount of hydroxylated peptide. Plot the signal against the logarithm of the IOX2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular HIF-1α Stabilization Assay (Western Blot)
This protocol details the detection of stabilized HIF-1α in cultured cells following treatment with IOX2.
Experimental Workflow:
Caption: Western Blot Workflow for HIF-1α Detection.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, U2OS, or RCC4) and grow to 70-80% confluency.
-
Treat the cells with various concentrations of IOX2 (e.g., 10-100 µM) or a vehicle control (DMSO) for a specified time (e.g., 4-8 hours). A positive control, such as cobalt chloride (CoCl2) or desferrioxamine (DFO), can also be used to induce HIF-1α.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-polyacrylamide gel (e.g., 7.5%) and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Quantify the band intensities using image analysis software to determine the relative increase in HIF-1α levels upon IOX2 treatment.
-
Conclusion
IOX2 (this compound) is a valuable tool for researchers studying the HIF pathway and the kinetics of 2-oxoglutarate-dependent dioxygenases. Its potency and selectivity for PHD2 make it an excellent chemical probe for both in vitro and cellular assays. The protocols provided here offer a starting point for utilizing IOX2 to investigate enzyme kinetics and its downstream cellular effects. Further characterization of its kinetic parameters, such as the Ki value and its precise impact on the Vmax and Km of PHD2, will continue to enhance its utility in drug discovery and basic research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Studies of C19H16Cl2N2O5
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for the in vivo evaluation of the novel compound C19H16Cl2N2O5. The protocols outlined herein are designed for the initial characterization of a new chemical entity with a plausible application in oncology. The described studies cover essential aspects of in vivo pharmacology, including pharmacokinetics, acute toxicity, and a primary efficacy assessment in a xenograft tumor model. The methodologies are presented to ensure reproducibility and adherence to standard practices in preclinical drug development.
Introduction
The compound this compound is a novel synthetic small molecule. Its chemical structure, containing nitrogen and chlorine atoms, is suggestive of potential biological activity, possibly as an inhibitor of key cellular processes. This document outlines a series of foundational in vivo experiments to determine its therapeutic potential, focusing on an oncology context. The successful execution of these protocols will provide critical data on the compound's behavior in a biological system and its preliminary anti-tumor efficacy.
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in mice, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Experimental Protocol
-
Animal Model: Male CD-1 mice (n=3 per time point), 8-10 weeks old.
-
Compound Formulation: this compound to be dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Dosing:
-
Intravenous (IV) administration: 2 mg/kg via the tail vein.
-
Oral (PO) administration: 10 mg/kg via oral gavage.
-
-
Sample Collection: Blood samples (approximately 50 µL) will be collected from the saphenous vein at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Blood samples will be collected into EDTA-coated tubes and centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. Plasma samples will be stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound will be determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | 850 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ngh/mL) | 1200 | 2100 |
| AUC (0-inf) (ngh/mL) | 1250 | 2200 |
| Half-life (t1/2) (h) | 3.5 | 4.2 |
| Clearance (CL) (mL/h/kg) | 1.6 | - |
| Volume of Distribution (Vd) (L/kg) | 0.8 | - |
| Bioavailability (F) (%) | - | 35.2 |
Acute Toxicity and Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose (MTD) of this compound and to identify any potential acute toxicities.
Experimental Protocol
-
Animal Model: Female BALB/c mice (n=3 per dose group), 6-8 weeks old.
-
Compound Formulation: Same as for the PK study.
-
Dosing: A dose-escalation study will be performed with daily intraperitoneal (IP) injections for 5 consecutive days. Dose levels will be 10, 25, 50, 100, and 200 mg/kg.
-
Monitoring: Animals will be observed daily for clinical signs of toxicity (e.g., changes in weight, behavior, posture, and appearance). Body weight will be recorded daily.
-
Endpoint: The study will be concluded 14 days after the final dose. The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.
Data Presentation
Table 2: Hypothetical Acute Toxicity Study Results
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 3 | 0/3 | +5.2 | None observed |
| 10 | 3 | 0/3 | +3.8 | None observed |
| 25 | 3 | 0/3 | +1.5 | None observed |
| 50 | 3 | 0/3 | -4.3 | Mild lethargy on days 3-5 |
| 100 | 3 | 1/3 | -18.7 | Significant lethargy, ruffled fur, hunched posture |
| 200 | 3 | 3/3 | -25.0 (by day 4) | Severe lethargy, ataxia, rapid weight loss |
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model in immunocompromised mice.
Experimental Protocol
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Model: 5 x 10^6 human colorectal carcinoma HCT116 cells will be implanted subcutaneously into the right flank of each mouse.
-
Study Groups: When tumors reach an average volume of 100-150 mm³, mice will be randomized into the following treatment groups (n=8 per group):
-
Group 1: Vehicle Control (10% DMSO, 40% PEG300, 50% saline)
-
Group 2: this compound (25 mg/kg)
-
Group 3: this compound (50 mg/kg)
-
-
Dosing: Daily intraperitoneal (IP) injections for 21 days.
-
Efficacy Endpoints:
-
Tumor volume will be measured twice weekly using digital calipers (Volume = (Length x Width²) / 2).
-
Body weight will be recorded twice weekly.
-
At the end of the study, tumors will be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation
Table 3: Hypothetical Efficacy Data in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) |
| Vehicle Control | - | 1580 ± 210 | - | +4.5 |
| This compound | 25 | 950 ± 150 | 39.9 | +1.2 |
| This compound | 50 | 480 ± 95 | 69.6 | -5.8 |
Visualizations
Experimental Workflow
Caption: In vivo experimental workflow for this compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Application Notes and Protocols for the Analysis of Risperidone (C19H16Cl2N2O5) in Biological Samples
Introduction
The chemical formula C19H16Cl2N2O5 corresponds to Risperidone, a widely used atypical antipsychotic medication.[1][2] Risperidone is prescribed for the treatment of schizophrenia, bipolar disorder, and behavioral issues associated with autism spectrum disorders.[1][3] It functions primarily as an antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] Monitoring the concentration of Risperidone and its active metabolite, 9-hydroxyrisperidone (paliperidone), in biological samples is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and ensuring patient adherence to treatment regimens.[1][5][6]
This document provides detailed application notes and protocols for the quantitative analysis of Risperidone in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with UV detection, as these are the most prevalent methods in the literature.[2][7][8]
Analytical Methods Overview
The determination of Risperidone and 9-hydroxyrisperidone in biological fluids like plasma, serum, and saliva can be achieved through various analytical techniques. While older methods included HPLC with UV or electrochemical detection, LC-MS/MS has become the gold standard due to its superior sensitivity, specificity, and the small sample volumes required.[1][2][9][10]
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and selectivity, allowing for the accurate quantification of low concentrations of Risperidone and its metabolite.[1][2] It is particularly advantageous for pharmacokinetic studies and in pediatric populations where sample volume is limited.[1][9]
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and less expensive alternative to LC-MS/MS.[7][8] While generally less sensitive, modern HPLC-UV methods can achieve the necessary limits of quantification for therapeutic drug monitoring.[11]
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated analytical methods for Risperidone and its active metabolite, 9-hydroxyrisperidone.
Table 1: Performance of LC-MS/MS Methods for Risperidone Analysis
| Parameter | Method 1[1] | Method 2[12] | Method 3[2] |
| Biological Matrix | Plasma | Plasma, Saliva | Serum |
| Linearity Range (ng/mL) | Not Specified | 1 - 100 | 0.25 - 50 |
| Limit of Quantification (LOQ) (ng/mL) | Not Specified | Not Specified | 0.25 |
| Intra-day Precision (%RSD) | ≤ 7.27% | Not Specified | 1.56 - 4.34% |
| Inter-day Precision (%RSD) | ≤ 7.27% | Not Specified | 1.56 - 4.34% |
| Accuracy (%) | 101.33 - 107.68% | Not Specified | 88.80 - 106.84% |
| Recovery (%) | 95.01 - 112.62% | 90 - 93% | 70.20 - 84.50% |
Table 2: Performance of HPLC-UV Methods for Risperidone Analysis
| Parameter | Method 1[7] | Method 2[11] |
| Biological Matrix | Pharmaceutical Formulation | Plasma |
| Linearity Range (µg/mL) | 4.0 - 275.0 | 0.005 - 0.1 (5-100 ng/mL) |
| Limit of Detection (LOD) (µg/mL) | 0.48 | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | 1.59 | 0.002 (2 ng/mL) |
| Intra-day Precision (%RSD) | < 3.27% | < 11% |
| Inter-day Precision (%RSD) | < 3.27% | < 11% |
| Accuracy (% Error) | Not Specified | 1.6 - 25% |
| Recovery (%) | 99.00 - 101.12% | 98.0% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Risperidone in Human Plasma
This protocol is a composite based on common practices described in the literature.[1][2][12]
1. Sample Preparation (Protein Precipitation) a. To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a deuterated analog or a structurally similar compound like paroxetine).[2] b. Vortex the mixture vigorously for 1 minute to precipitate proteins. c. Centrifuge the sample at 15,000 x g for 15 minutes to pellet the precipitated proteins.[2] d. Carefully transfer the supernatant to a clean tube or a 96-well plate. e. Inject a small volume (e.g., 1-5 µL) of the supernatant into the LC-MS/MS system.[1]
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 4.6 mm x 50 mm, 1.8 µm particle size).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[2]
-
Flow Rate: 0.2 - 0.5 mL/min.[2]
-
Column Temperature: 40 °C.
-
Run Time: Typically under 10 minutes.[1]
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions (m/z):
-
Risperidone: 411.2 → 191.2
-
9-hydroxyrisperidone: 427.2 → 207.2
-
Note: These transitions should be optimized for the specific instrument used.
-
Protocol 2: HPLC-UV Analysis of Risperidone in Human Plasma
This protocol is adapted from established HPLC-UV methodologies.[11]
1. Sample Preparation (Liquid-Liquid Extraction) a. To 1 mL of plasma, add a suitable internal standard (e.g., clozapine).[11] b. Add 1 mL of 2 M NaOH to alkalinize the sample.[11] c. Add 6 mL of extraction solvent (e.g., diisopropyl ether-isoamyl alcohol, 99:1 v/v) and vortex for 5 minutes.[11] d. Centrifuge at 3000 x g for 10 minutes. e. Transfer the organic layer to a clean tube and perform a back-extraction with 150 µL of 0.1 M potassium phosphate buffer (pH 2.2).[11] f. Vortex and centrifuge again. g. Inject 60 µL of the acidic aqueous phase into the HPLC system.[11]
2. HPLC Conditions
-
Column: C18 column (e.g., 100 mm x 4.6 mm, 3 µm particle size).[11]
-
Mobile Phase: Isocratic mixture of 0.05 M phosphate buffer (pH 3.7) and acetonitrile (70:30, v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 35-40 °C.[7]
-
Detection Wavelength: 278 nm or 280 nm.[11]
Visualizations
Signaling Pathway
Risperidone's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. This dual action is believed to be responsible for its efficacy in treating the positive and negative symptoms of schizophrenia.
Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Risperidone in biological samples using LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis of Risperidone.
References
- 1. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. Risperidone and Metabolite, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting C19H16Cl2N2O5 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of C19H16Cl2N2O5 (Venetoclax) in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous solutions?
A1: this compound is the chemical formula for Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor.[1][2] Venetoclax is a crystalline powder that is practically insoluble in water.[3][4] Its low aqueous solubility is attributed to its molecular structure, which has large hydrophobic regions.[3] This inherent low solubility is the primary reason for its precipitation in aqueous solutions. The solubility of Venetoclax is also pH-dependent.[4]
Q2: I observed a precipitate after adding my Venetoclax stock solution to my aqueous cell culture medium. What could be the cause?
A2: This is a common issue due to the poor aqueous solubility of Venetoclax. Precipitation upon dilution of a concentrated stock (likely in an organic solvent like DMSO) into an aqueous medium is expected if the final concentration of Venetoclax exceeds its solubility limit in the final solution. Even if the initial dissolution in the organic solvent is successful, the solvent-shifting effect upon adding it to the aqueous medium can cause the compound to crash out of solution.
Q3: How can I prevent Venetoclax from precipitating during my experiments?
A3: Several strategies can be employed to prevent precipitation:
-
Use of Organic Solvents: Prepare a high-concentration stock solution in an organic solvent where Venetoclax is highly soluble, such as Dimethyl Sulfoxide (DMSO).[1][4]
-
Formulation with Surfactants and Polymers: For in-vitro and in-vivo studies, consider using a formulation containing solubilizing agents like PEG300, Tween 80, or Phosal 50PG.[1]
-
Sonication: Sonication can aid in the dissolution of Venetoclax in solvents like DMSO.[1]
-
pH Adjustment: Since solubility is pH-dependent, adjusting the pH of your aqueous solution might improve solubility, though the optimal pH range needs to be determined empirically for your specific experimental conditions.[4]
-
Use of Precipitation Inhibitors: While studies have shown mixed results on their in-vivo efficacy, precipitation inhibitors like HPMC, HPMCAS, or Pluronic F108 can be explored in vitro to sustain supersaturated solutions.[5][6][7]
Q4: What is the recommended solvent for making a stock solution of Venetoclax?
A4: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Venetoclax.[1][4] It is reported to have a high solubility in DMSO, reaching up to 257.5 mg/mL.[1]
Troubleshooting Guides
Issue 1: Precipitation observed immediately upon adding Venetoclax stock to aqueous buffer or media.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The final concentration of Venetoclax in the aqueous solution is above its solubility limit. |
| * Action: Decrease the final concentration of Venetoclax. Perform a concentration-response curve to find the highest workable concentration that remains in solution. | |
| Solvent Shock | The rapid change in solvent polarity when adding the DMSO stock to the aqueous solution causes the compound to precipitate. |
| * Action: Add the DMSO stock solution dropwise while vortexing or stirring the aqueous solution to ensure rapid mixing and minimize localized high concentrations. | |
| Incorrect Solvent for Final Solution | The aqueous buffer or media is not suitable for maintaining Venetoclax in solution. |
| * Action: Consider adding a co-solvent or a surfactant to the final aqueous solution. For example, a small percentage of PEG300 or Tween 80 might help. |
Issue 2: Precipitate forms over time in the prepared aqueous solution.
| Possible Cause | Troubleshooting Step |
| Metastable Supersaturated Solution | The initial solution was supersaturated and is now crashing out over time. |
| * Action: Prepare fresh solutions immediately before use. If storage is necessary, store at an appropriate temperature (e.g., -80°C for long-term storage in solvent), but be aware that precipitation may still occur upon thawing.[1] | |
| Temperature Effects | Changes in temperature are affecting the solubility of Venetoclax. |
| * Action: Maintain a constant temperature during your experiment. Check if warming the solution slightly (if experimentally permissible) helps in redissolving the precipitate. | |
| Interaction with Components in the Medium | Venetoclax may be interacting with components in complex media (e.g., proteins in serum), leading to precipitation. |
| * Action: If possible, reduce the serum concentration in your cell culture medium or test for precipitation in a simpler buffer system to identify potential interactions. |
Data Presentation
Table 1: Solubility of Venetoclax in Various Solvents
| Solvent | Solubility | Notes |
| Water | < 1 mg/mL (practically insoluble) | [1][2][3] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [1] |
| DMSO | 257.5 mg/mL (296.51 mM) | Sonication is recommended.[1] |
| 1% Polysorbate 80 (aqueous) | Very slightly soluble | [8] |
Table 2: Example Formulations for In-Vivo and In-Vitro Studies
| Formulation Components | Concentration | Application |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 10 mg/mL | In-vivo (Suspension)[1] |
| 60% Phosal 50PG + 30% PEG 400 + 10% Ethanol | 100 mg/kg | In-vivo (Oral administration)[1] |
| CMC-Na | ≥5 mg/mL | In-vivo (Oral administration, Homogeneous suspension)[2] |
Experimental Protocols
Protocol 1: Preparation of a Venetoclax Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of Venetoclax for use in in-vitro experiments.
-
Materials:
-
Venetoclax powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
-
Procedure:
-
Weigh the desired amount of Venetoclax powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the corresponding mass of Venetoclax).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage.[1]
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Objective: To prepare a diluted working solution of Venetoclax in an aqueous cell culture medium from a DMSO stock solution.
-
Materials:
-
Venetoclax stock solution in DMSO
-
Pre-warmed cell culture medium (or other aqueous buffer)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw the Venetoclax DMSO stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While vortexing the medium at a medium speed, add the required volume of the Venetoclax stock solution dropwise into the center of the vortex. This ensures rapid dispersion and minimizes the risk of precipitation.
-
Continue vortexing for another 30-60 seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: A troubleshooting workflow for addressing Venetoclax precipitation.
References
- 1. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing C19H16Cl2N2O5 (Compound X) Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing C19H16Cl2N2O5, hereafter referred to as Compound X, in cell culture experiments. Compound X is a novel synthetic molecule designed as a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound X in a new cell line?
A1: For initial experiments, a concentration range of 1 µM to 50 µM is recommended for most cancer cell lines. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How should I dissolve and store Compound X?
A2: Compound X is soluble in DMSO. Prepare a 10 mM stock solution in sterile DMSO and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Q3: I am not observing the expected cytotoxic effect of Compound X. What are some possible reasons?
A3: Several factors could contribute to a lack of efficacy:
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Suboptimal Concentration: The concentration of Compound X may be too low for your specific cell line. Perform a dose-response experiment to determine the IC50 value.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PI3K/Akt/mTOR pathway inhibition.
-
Compound Degradation: Ensure the stock solution has been stored correctly and has not degraded.
-
Experimental Duration: The incubation time may be insufficient to observe a significant effect. A time-course experiment is recommended.
Q4: My cells are showing signs of toxicity even at low concentrations of Compound X. What should I do?
A4:
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Confirm DMSO Toxicity: Run a vehicle control with the same final concentration of DMSO to rule out solvent toxicity.
-
Reduce Serum Concentration: High serum concentrations can sometimes interfere with the activity of small molecules. Try reducing the serum percentage in your culture medium.
-
Check for Contamination: Microbial contamination can cause non-specific cell death.
-
Lower the Concentration Range: Your cell line may be particularly sensitive to Compound X. Test a lower range of concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. Perform cell counts before seeding. |
| Inconsistent incubation times. | Standardize the duration of Compound X treatment across all experiments. | |
| Contamination of cell cultures. | Regularly test for mycoplasma and other microbial contaminants. | |
| Precipitation of Compound X in culture medium | The concentration of Compound X exceeds its solubility in the medium. | Do not exceed a final DMSO concentration of 0.1%. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line. |
| Unexpected changes in cell morphology | Off-target effects of Compound X. | Investigate potential off-target effects by examining the expression of proteins unrelated to the PI3K/Akt/mTOR pathway. |
| Cellular stress response. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to quantify cytotoxicity. |
Experimental Protocols
Dose-Response Determination using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound X.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound X Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of your cell line.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of Compound X concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Compound X.
Caption: Workflow for determining the IC50 of Compound X using an MTT assay.
Technical Support Center: Enhancing the Bioavailability of C19H16Cl2N2O5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of C19H16Cl2N2O5, a compound with potential therapeutic applications. The primary focus is on strategies to improve its oral bioavailability, a critical factor for successful drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may be limiting the oral bioavailability of this compound?
The oral bioavailability of a compound like this compound is primarily influenced by two key factors:
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Aqueous Solubility: The ability of the compound to dissolve in the gastrointestinal fluids. Poor solubility is a common challenge for complex organic molecules and can significantly limit absorption.
-
Membrane Permeability: The capacity of the dissolved compound to pass through the intestinal epithelium and enter the bloodstream.
Additionally, first-pass metabolism in the gut wall and liver can also reduce the amount of active compound reaching systemic circulation.
Q2: How can I determine if my compound's bioavailability is limited by solubility or permeability?
The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their solubility and permeability. To classify this compound, you would need to perform the following key experiments:
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Solubility Studies: Determine the solubility of the compound in aqueous solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
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Permeability Assays: Use in vitro models, such as the Caco-2 cell permeability assay, to assess the compound's ability to cross intestinal cell monolayers.
Based on the results, the compound can be classified into one of the four BCS classes, which will guide the formulation strategy.
Q3: What are the most common formulation strategies to enhance the bioavailability of a poorly soluble compound?
For compounds with solubility-limited bioavailability (BCS Class II or IV), the primary goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal tract. Common approaches include:
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Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.
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Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.
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Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
Troubleshooting Guides
Issue: Inconsistent results in in vitro dissolution testing of our this compound formulation.
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Possible Cause 1: Formulation Instability.
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Troubleshooting Step: Assess the physical stability of your formulation. For amorphous solid dispersions, use techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to check for recrystallization over time. For lipid-based formulations, check for signs of phase separation or precipitation.
-
-
Possible Cause 2: Inappropriate Dissolution Medium.
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Troubleshooting Step: Ensure the dissolution medium is relevant to the physiological conditions of the intended absorption site. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.
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Issue: High in vitro permeability in Caco-2 assays does not translate to high in vivo bioavailability.
-
Possible Cause 1: Significant First-Pass Metabolism.
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Troubleshooting Step: Investigate the metabolic stability of this compound using in vitro models such as liver microsomes or hepatocytes. If the compound is rapidly metabolized, strategies to co-administer metabolic inhibitors (if safe and feasible) or to modify the chemical structure could be considered.
-
-
Possible Cause 2: P-glycoprotein (P-gp) Efflux.
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Troubleshooting Step: Conduct Caco-2 permeability assays in the presence and absence of a P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability in the presence of the inhibitor would suggest that the compound is a substrate for this efflux transporter.
-
Experimental Protocols & Data
Amorphous Solid Dispersion (ASD) Formulation Development
Objective: To improve the dissolution rate and oral absorption of this compound by formulating it as an amorphous solid dispersion with a suitable polymer.
Experimental Workflow:
Methodology: In Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (paddle method).
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Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) for 2 hours, followed by a switch to simulated intestinal fluid (SIF, pH 6.8).
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Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
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Sampling: Withdraw 5 mL samples at 5, 15, 30, 60, 120, and 240 minutes. Replace with an equal volume of fresh medium.
-
Analysis: Analyze the concentration of this compound in the samples using a validated HPLC method.
Data Summary: Dissolution Profile Comparison
| Formulation | % Drug Released at 30 min (SGF) | % Drug Released at 120 min (SIF) |
| Crystalline this compound | 5% | 15% |
| ASD with PVP/VA (1:3 ratio) | 65% | 85% |
| ASD with HPMC-AS (1:3 ratio) | 70% | 92% |
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a monolayer.
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Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Measurement: Add the this compound solution to the apical (AP) side and measure its appearance on the basolateral (BL) side over time. Also, perform the experiment in the reverse direction (BL to AP) to determine the efflux ratio.
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
Data Summary: Permeability and Efflux Ratio
| Compound | Apparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Propranolol (High Permeability Control) | 25.2 | 1.1 |
| Atenolol (Low Permeability Control) | 0.5 | 1.3 |
| This compound | 1.2 | 3.5 |
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Hypothetical Signaling Pathway Inhibition
Should this compound be developed as an inhibitor of a specific signaling pathway, understanding its mechanism of action is crucial. The following diagram illustrates a hypothetical pathway where the compound inhibits a key kinase, leading to the downregulation of a transcription factor responsible for cell proliferation.
Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Small Molecule Inhibitors
Disclaimer: Publicly available information on a molecule with the specific formula C19H16Cl2N2O5 is limited. Therefore, this technical support center provides a general framework for researchers and drug development professionals to investigate and mitigate potential off-target effects of a novel or uncharacterized small molecule, which we will refer to as Molecule-XYZ (this compound) . For the purpose of providing concrete examples, we will assume Molecule-XYZ is being investigated as an inhibitor of "Kinase A".
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my research?
A: Off-target effects occur when a small molecule, such as Molecule-XYZ, binds to and modulates the activity of proteins other than its intended therapeutic target (e.g., Kinase A).[1] These unintended interactions can lead to a variety of issues, including:
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Cellular toxicity: Engagement of off-targets can disrupt normal cellular processes, leading to cytotoxicity that is unrelated to the inhibition of the primary target.
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Unwanted side effects in preclinical and clinical development: In a therapeutic context, off-target effects are a major cause of adverse drug reactions and can lead to the failure of drug candidates.[3]
Q2: My initial screening showed Molecule-XYZ is potent against my target, Kinase A. How can I be sure the observed cellular effects are due to on-target inhibition?
A: Demonstrating that the cellular phenotype is a direct result of on-target inhibition is crucial. Here are several key strategies:
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Structure-Activity Relationship (SAR): Synthesize and test analogs of Molecule-XYZ. A strong correlation between the in vitro potency of the analogs against Kinase A and their activity in cellular assays suggests on-target action.
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Use of a Structurally Unrelated Inhibitor: If another inhibitor of Kinase A with a different chemical scaffold produces the same phenotype, it strengthens the evidence for on-target activity.
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Rescue Experiments: If possible, express a form of Kinase A that is resistant to Molecule-XYZ in your cells. If the resistant form "rescues" the cells from the effects of the compound, it strongly implicates on-target activity.
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Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Molecule-XYZ is binding to Kinase A in the cellular environment at relevant concentrations.
Q3: What are the common approaches to identify potential off-targets of Molecule-XYZ?
A: Several computational and experimental methods can be employed to predict and identify off-target interactions:[3][4]
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Computational Prediction: In silico methods, such as those based on chemical similarity and protein structure, can predict potential off-targets by comparing Molecule-XYZ to a database of compounds with known activities.[4]
-
In Vitro Profiling:
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Broad Kinase Screening: Screen Molecule-XYZ against a large panel of kinases to identify other kinases it may inhibit.
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Receptor Screening: Test for binding against a panel of common off-target receptors, such as GPCRs.
-
-
Cell-Based Approaches:
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Proteome-wide analysis: Techniques like chemical proteomics can identify the direct binding partners of Molecule-XYZ in an unbiased manner within the cellular proteome.
-
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity Observed at Concentrations Close to the IC50 for the Primary Target
Issue: You observe significant cytotoxicity in your cell line at concentrations of Molecule-XYZ that are required to inhibit the primary target, Kinase A. This toxicity may be masking the desired phenotype.
Troubleshooting Workflow:
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Niclosamide (C19H16Cl2N2O5) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability issues associated with Niclosamide (C19H16Cl2N2O5) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Niclosamide in long-term storage?
A1: The primary factors that adversely affect Niclosamide stability are exposure to light, alkaline pH conditions, and elevated temperatures. Niclosamide is particularly susceptible to hydrolysis in alkaline environments and is known to be a photosensitive compound, degrading upon exposure to both sunlight and UV light.[1]
Q2: What are the recommended storage conditions for Niclosamide?
A2: To ensure its stability, Niclosamide should be stored in a cool, dark place, protected from light. For liquid formulations, it is crucial to maintain the pH below 4.[1]
Q3: What are the known degradation products of Niclosamide?
A3: Under degradative conditions, Niclosamide can break down into several intermediate products. The primary degradation pathway is hydrolysis, which cleaves the amide bond to form 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[2] Other identified degradation products include aminoniclosamide, 2-chloro-4-nitrophenol, and 2,5-dihydroxy benzoic acid.[3]
Q4: How does pH impact the stability of Niclosamide in aqueous solutions?
A4: Niclosamide is relatively stable in acidic to neutral pH (pH 1-4). However, its degradation rate significantly increases in alkaline conditions (pH above 4) due to hydrolysis.[1] The rate of this hydrolysis is dependent on the concentration of hydroxide ions.[2]
Q5: Is Niclosamide sensitive to light?
A5: Yes, Niclosamide is a photosensitive compound.[1] Exposure to both sunlight and artificial UV light can lead to photodegradation, emphasizing the need for light-protective packaging and storage.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (yellowing) of solid Niclosamide | Photodegradation or alkaline hydrolysis. | Store in amber or opaque containers. Ensure storage environment is free from alkaline vapors. |
| Precipitation in liquid formulations | pH shift to a less soluble range or crystallization from a supersaturated solution. | Buffer the formulation to maintain a pH below 4. For amorphous solid dispersions, prevent exposure to acidic media which can induce recrystallization.[4] |
| Loss of potency in analytical standards | Degradation due to improper storage. | Prepare fresh standards. Store stock solutions in the dark at refrigerated temperatures. A forced degradation study showed stability at neutral pH and pH 9 for at least 16 days.[5][6] |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Refer to the known degradation products (FAQ 3). Perform stress testing (acid, base, peroxide, heat, light) to confirm the identity of degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Niclosamide
Objective: To evaluate the stability of Niclosamide under various stress conditions to identify potential degradation pathways and products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Niclosamide in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid drug and the stock solution to direct sunlight and UV radiation (254 nm) for 48 hours.[1]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
Peak Identification: Characterize the degradation products using techniques like LC-MS/MS to determine their mass and fragmentation patterns.
Protocol 2: pH-Dependent Stability Study
Objective: To determine the degradation rate of Niclosamide at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10.
-
Sample Preparation: Add a known concentration of Niclosamide stock solution to each buffer to achieve a final concentration suitable for analysis.
-
Incubation: Incubate the samples at a constant temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) and immediately quench the degradation by neutralizing the pH or freezing.
-
Quantification: Analyze the concentration of remaining Niclosamide at each time point using a validated HPLC method.
-
Data Analysis: Plot the natural logarithm of the Niclosamide concentration versus time to determine the degradation rate constant (k) at each pH.
Visualizations
Caption: Primary degradation pathways of Niclosamide.
Caption: Workflow for assessing Niclosamide stability.
References
- 1. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: C19H16Cl2N2O5 (Venetoclax) Assay Variability and Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C19H16Cl2N2O5 (Venetoclax). Our aim is to address common challenges related to assay variability and reproducibility, ensuring the generation of reliable and consistent experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the chemical formula for Venetoclax, a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1] BCL-2 is an anti-apoptotic protein that prevents programmed cell death. By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins, which then initiate the mitochondrial pathway of apoptosis, leading to cancer cell death.[2]
Q2: What are the most common causes of variability in Venetoclax in vitro assays?
A2: The primary sources of variability in Venetoclax assays often stem from biological factors, specifically the development of resistance. The most well-documented mechanisms include the upregulation of other anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (MCL-1) and BCL-xL, which are not targeted by Venetoclax.[3] Additionally, mutations in pro-apoptotic proteins like BAX can also contribute to resistance.[4] Technical factors such as cell line integrity, reagent stability, and inconsistent assay protocols can also lead to variable results.
Q3: How can I differentiate between true biological resistance and an experimental artifact in my assay?
A3: Distinguishing between genuine biological resistance and experimental error requires a systematic approach. First, verify the integrity of your experimental setup by checking cell line authenticity (e.g., via STR profiling), ensuring reagents are within their expiration dates, and confirming the accuracy of your serial dilutions. If technical issues are ruled out, assess the expression levels of key resistance markers like MCL-1 and BCL-xL in your cell lines via Western blot or qRT-PCR. A consistent increase in the expression of these proteins alongside a rightward shift in the IC50 curve is a strong indicator of acquired biological resistance.
Q4: What are some critical considerations for handling and storing Venetoclax?
A4: Venetoclax has been shown to be sensitive to acidic and basic conditions in solution and partially sensitive to oxidation.[5] It is recommended to prepare fresh solutions from a DMSO stock for each experiment. For short-term storage, solutions in DMSO can be kept at -80°C.[6] Long-term storage of the powder should be at -20°C, protected from light and moisture.[6] Repeated freeze-thaw cycles of stock solutions should be avoided.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
This guide addresses unexpected shifts or variability in the half-maximal inhibitory concentration (IC50) of Venetoclax in your cell viability assays (e.g., MTT, CellTiter-Glo).
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Sudden rightward shift in IC50 (decreased sensitivity) in a sensitive cell line. | 1. Cell line contamination or misidentification: Mycoplasma contamination or cross-contamination with a resistant cell line can alter drug sensitivity. 2. Emergence of a resistant subclone: Continuous culturing can lead to the selection of resistant cells. 3. Reagent degradation: Improper storage or handling of Venetoclax or assay reagents. | 1. Verify cell line integrity: Perform mycoplasma testing and STR profiling to confirm cell line identity. 2. Use early passage cells: Thaw a fresh vial of low-passage cells for your experiments. 3. Prepare fresh reagents: Prepare a new stock solution of Venetoclax from powder. Ensure all other assay reagents are within their expiry dates. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate serial dilutions or addition of reagents. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure homogenous cell suspension: Gently mix the cell suspension before and during plating. 2. Use calibrated pipettes: Verify the accuracy of your pipettes and use proper pipetting techniques. 3. Minimize edge effects: Fill the outer wells with sterile media or PBS and do not use them for experimental data. |
| No dose-response curve observed. | 1. Incorrect concentration range: The tested concentrations may be too high or too low for the specific cell line. 2. Cell line is inherently resistant: The cell line may have high endogenous levels of MCL-1 or BCL-xL. | 1. Perform a broad-range dose-response experiment: Test a wider range of Venetoclax concentrations (e.g., 0.1 nM to 10 µM). 2. Assess resistance markers: Analyze the baseline expression of BCL-2, MCL-1, and BCL-xL in your cell line. |
Guide 2: Inconsistent Results in Apoptosis Assays
This guide provides troubleshooting for common issues encountered in apoptosis assays (e.g., Annexin V/Propidium Iodide staining) following Venetoclax treatment.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low percentage of apoptotic cells despite expected sensitivity. | 1. Suboptimal incubation time: The time point for analysis may be too early to observe significant apoptosis. 2. Incorrect gating in flow cytometry: Improperly set gates for live, apoptotic, and necrotic populations. | 1. Perform a time-course experiment: Analyze apoptosis at multiple time points (e.g., 24, 48, 72 hours) after Venetoclax treatment. 2. Use appropriate controls for gating: Include unstained cells, single-stained Annexin V, and single-stained PI controls to set accurate gates. |
| High background apoptosis in untreated control cells. | 1. Poor cell health: Cells may be overgrown, nutrient-deprived, or stressed from handling. 2. Reagent toxicity: The assay buffer or antibodies may be toxic to the cells. | 1. Ensure optimal cell culture conditions: Use cells in the logarithmic growth phase and handle them gently during harvesting and staining. 2. Titrate reagents: Determine the optimal concentration of Annexin V and PI to minimize non-specific staining. |
| Discrepancy between cell viability and apoptosis data. | 1. Different assay endpoints: Cell viability assays measure metabolic activity, while apoptosis assays measure specific cell death pathways. A decrease in viability may not always correlate directly with an immediate increase in apoptosis. | 1. Consider multiple time points: Analyze both viability and apoptosis at the same time points to build a comprehensive picture of the cellular response to Venetoclax. |
Quantitative Data Summary
Table 1: Venetoclax IC50 Values in Various Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~3.3 | 72 |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~2.5 | 72 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | >1000 | 72 |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 8 | 48 |
| DoHH2 | Diffuse Large B-cell Lymphoma (DLBCL) | - | - |
| Granta-519 | Mantle Cell Lymphoma (MCL) | - | - |
Note: IC50 values can vary between laboratories due to differences in assay conditions and cell culture techniques.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium.
-
Drug Treatment: After 24 hours of incubation, treat the cells with a serial dilution of Venetoclax. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Addition of Reagent: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with Venetoclax at the desired concentrations for the desired time points. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential mechanisms of resistance to venetoclax and strategies to circumvent it - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax resistance in acute myeloid leukaemia-Clinical and biological insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetmol.com [targetmol.com]
Technical Support Center: Niclosamide (C19H16Cl2N2O5)
Here is a technical support center for researchers, scientists, and drug development professionals working with Niclosamide (C19H16Cl2N2O5).
This guide provides technical support for utilizing Niclosamide, with a focus on the critical role of pH in modulating its solubility and activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the compound with the molecular formula this compound?
A1: The compound is Niclosamide, an FDA-approved antihelminthic drug.[1] Its systematic name is 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide.[2] Recently, it has gained significant attention for its potential as an anti-cancer and broad-spectrum antiviral agent.[3][4]
Q2: How does pH affect the solubility of Niclosamide?
A2: Niclosamide is a weak acid with a pKa of approximately 7.12, and its aqueous solubility is highly dependent on pH.[5][6] It is poorly soluble at neutral and acidic pH. However, its solubility increases dramatically in alkaline conditions (pH 8-9.5) as the molecule becomes deprotonated and more water-soluble.[5][7][8]
Q3: What is the relationship between pH and the biological activity of Niclosamide?
A3: The relationship is complex. While higher pH increases solubility, which is essential for bioavailability, some studies suggest its mechanism of action is enhanced in acidic environments.[5][9] Niclosamide acts as a protonophore, disrupting pH gradients across mitochondrial and lysosomal membranes.[10] This activity can be more pronounced in the acidic microenvironment often found in tumors, leading to greater cytotoxicity and ATP depletion at a lower pH like 6.5.[9][10] Researchers must therefore find a balance between solubilizing the compound and achieving optimal conditions for its biological effect.
Q4: At what pH is Niclosamide most stable?
A4: There is some variation in the reported data. One study indicates that Niclosamide is most stable in acidic conditions (pH 1-4) and that degradation via hydrolysis begins to occur at a pH above 4.[11] However, another study showed that solutions at neutral pH and up to pH 9 were stable for at least 16 days.[5][8] For long-term storage of stock solutions, a lower pH or DMSO is recommended. For working solutions in aqueous buffers, it is advisable to prepare them fresh, especially when using alkaline conditions.
Q5: What are the primary signaling pathways modulated by Niclosamide?
A5: Niclosamide is known to be a multi-targeted agent, which contributes to its broad therapeutic potential. It has been shown to inhibit several key signaling pathways involved in cell proliferation, survival, and metastasis, including STAT3, Wnt/β-catenin, mTORC1, NF-κB, and Notch signaling.[1][2][3]
Data Summary
Niclosamide Solubility at Various pH Levels
The following table summarizes the reported aqueous solubility of Niclosamide at different pH values. Note that solubility can be affected by the specific polymorph of the compound used.[4]
| pH | Reported Concentration (µM) | Reference(s) |
| 3.66 | 1.77 - 2.53 | [4][5][7] |
| 7.41 | ~4 | [6] |
| 7.63 | ~32 | [5] |
| 8.0 | ~30 | [7][8] |
| 8.26 | ~68 | [5] |
| 8.57 | ~124.5 | [5] |
| 9.01 | ~200 | [5][12] |
| 9.19 | ~300 | [5][12] |
| 9.63 | ~703 | [4][5] |
Troubleshooting Guide
| Issue / Observation | Probable Cause | Suggested Solution |
| Precipitation in Media/Buffer | The pH of your aqueous solution is too low for the desired concentration of Niclosamide, leading to it falling out of solution.[5] | Increase the pH of your final working solution. A pH of 8.0 or higher is often necessary for concentrations above 30 µM.[7][8] Prepare a concentrated stock in DMSO and dilute it into your final buffer, ensuring rapid mixing to avoid localized precipitation. |
| Low or No Biological Activity | 1. The compound has precipitated and is not bioavailable. 2. The pH of the assay environment is too high, reducing its protonophoric activity.[9] | 1. Confirm solubility visually and by measurement if possible. Increase the buffer pH to aid dissolution. 2. If solubility is not an issue, consider that the optimal pH for activity may be lower than the optimal pH for solubility. An acidic environment (pH < 7.4) may enhance efficacy.[9] Perform a pH-response curve to find the optimal balance. |
| Inconsistent/Irreproducible Results | 1. pH of the media/buffer is drifting over time. 2. Degradation of Niclosamide in high pH working solutions.[11] 3. Use of different Niclosamide polymorphs which have different solubility profiles.[4] | 1. Ensure your buffer system has sufficient capacity to maintain the target pH throughout the experiment. 2. Prepare fresh working solutions from a stable stock (e.g., in DMSO) immediately before each experiment. 3. Source Niclosamide from a consistent supplier and note the specific product information. |
| Cell Media pH Changes After Adding Niclosamide | Niclosamide's protonophoric nature can alter the pH of poorly buffered systems by affecting cellular proton gradients.[10] | Use a well-buffered media, such as HEPES-buffered media, to maintain a stable extracellular pH during the experiment. Verify the final pH of the media after adding the compound. |
Experimental Protocols
Protocol: Determination of Optimal pH for Niclosamide-Induced Cytotoxicity in Cancer Cells
This protocol provides a framework for identifying the optimal pH for Niclosamide activity in a cell-based assay, balancing the compound's solubility and its biological effect.
1. Materials:
-
Niclosamide powder
-
DMSO (for stock solution)
-
Cell line of interest (e.g., HepG2 hepatocellular carcinoma cells)
-
Standard cell culture medium (e.g., DMEM)
-
HEPES buffer (1M sterile stock)
-
Sodium Bicarbonate solution (sterile)
-
A series of biological buffers (e.g., MES for pH 6.5, PIPES for pH 7.0, HEPES for pH 7.4, TAPS for pH 8.0)
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Calibrated pH meter
2. Procedure:
-
Step 1: Preparation of Niclosamide Stock Solution
-
Prepare a 10 mM stock solution of Niclosamide in 100% DMSO.
-
Store in small aliquots at -20°C or -80°C, protected from light.
-
-
Step 2: Preparation of pH-Adjusted Media
-
Prepare flasks of your base cell culture medium. For each desired pH condition (e.g., 6.5, 7.0, 7.4, 8.0), add a suitable buffer (e.g., 25 mM HEPES).
-
Carefully adjust the pH of each medium flask to the target pH using sterile 0.1 M HCl or 0.1 M NaOH. Perform this in a sterile biosafety cabinet.
-
Sterile-filter each pH-adjusted medium. It is critical to verify the final pH after filtration.
-
-
Step 3: Cell Seeding
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours in standard culture medium (pH ~7.4) to allow for cell attachment.
-
-
Step 4: Treatment with Niclosamide
-
After 24 hours, carefully aspirate the standard medium.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of the appropriate pH-adjusted medium to each well.
-
Prepare serial dilutions of Niclosamide from your stock solution into each of the pH-adjusted media.
-
Add the Niclosamide dilutions to the cells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%). Include vehicle controls (DMSO only) for each pH condition.
-
-
Step 5: Incubation
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Step 6: Assessment of Cell Viability
-
After incubation, measure cell viability using your chosen method according to the manufacturer's instructions.
-
-
Step 7: Data Analysis
-
Calculate the percentage of cell viability for each concentration and pH condition relative to the vehicle control for that same pH.
-
Plot dose-response curves for each pH and calculate the IC50 value. The pH that yields the lowest IC50 value can be considered optimal for Niclosamide activity under these conditions.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the optimal pH for Niclosamide activity.
Signaling Pathway Inhibition
Caption: Niclosamide inhibits the STAT3 signaling pathway.
References
- 1. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 2. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Extracellular pH Modulates Neuroendocrine Prostate Cancer Cell Metabolism and Susceptibility to the Mitochondrial Inhibitor Niclosamide | PLOS One [journals.plos.org]
- 10. dieringlab.web.unc.edu [dieringlab.web.unc.edu]
- 11. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Venetoclax Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the BCL-2 inhibitor, Venetoclax (represented here as C19H16Cl2N2O5), in cell lines.
Introduction
Venetoclax is a potent and selective BCL-2 inhibitor that has shown significant efficacy in hematologic malignancies such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[1][2][3][4][5] It functions by mimicking the BH3 domain of pro-apoptotic proteins, thereby releasing them from BCL-2 and initiating apoptosis.[2][6] However, the development of intrinsic and acquired resistance to Venetoclax is a significant clinical challenge, limiting its long-term efficacy.[1][3][7] This guide outlines the known mechanisms of resistance and provides actionable strategies and experimental protocols to investigate and overcome this resistance in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Venetoclax resistance observed in cell lines?
A1: Resistance to Venetoclax can be multifactorial. The most commonly observed mechanisms include:
-
Upregulation of other anti-apoptotic BCL-2 family proteins: Increased expression of MCL-1 and BCL-xL is a primary driver of resistance.[1][8][9][10] These proteins can sequester pro-apoptotic proteins that are released from BCL-2 by Venetoclax, thereby preventing apoptosis.[1]
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Alterations in mitochondrial metabolism: Resistant cells can exhibit metabolic reprogramming, such as increased oxidative phosphorylation (OXPHOS), to counteract the pro-apoptotic effects of Venetoclax.[9]
-
Activation of pro-survival signaling pathways: Activation of pathways like RAS/RAF/ERK and PI3K/AKT can promote the expression of anti-apoptotic proteins and confer resistance.[1][9][11]
-
Mutations in the BCL-2 gene: Although less common, mutations in the BH3-binding groove of BCL-2 can interfere with Venetoclax binding.[10]
Q2: My cell line shows increasing resistance to Venetoclax over time. What is the likely cause?
A2: This phenomenon, known as acquired resistance, is often due to the selection and expansion of a subpopulation of cells with pre-existing resistance mechanisms or the acquisition of new resistance-conferring alterations. A common cause is the upregulation of MCL-1 or BCL-xL.[1][9][10] To confirm this, you can perform a Western blot to assess the protein levels of BCL-2 family members in your resistant cell line compared to the parental, sensitive line.
Q3: How can I determine if my resistant cell line has become dependent on MCL-1 or BCL-xL?
A3: You can test for dependence on MCL-1 or BCL-xL by treating your Venetoclax-resistant cells with selective inhibitors of these proteins. A significant decrease in cell viability upon treatment with an MCL-1 inhibitor (e.g., S63845, AZD5991) or a BCL-xL inhibitor (e.g., A-1155463, WEHI-539) would indicate a dependency.[1][10][12]
Q4: Are there combination therapies that can overcome Venetoclax resistance?
A4: Yes, several combination strategies have proven effective in preclinical models:
-
Co-inhibition of BCL-2 and MCL-1 or BCL-xL: This is a highly effective strategy to overcome resistance driven by the upregulation of these anti-apoptotic proteins.[1][9][12]
-
Inhibition of pro-survival signaling pathways: Combining Venetoclax with inhibitors of pathways like MEK/ERK or PI3K/mTOR can re-sensitize resistant cells.[9][11]
-
Epigenetic modifiers: Agents like histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors can alter the expression of BCL-2 family proteins and restore sensitivity to Venetoclax.[8]
-
FLT3 inhibitors: In FLT3-mutated AML, combining Venetoclax with a FLT3 inhibitor like Gilteritinib or Quizartinib can be synergistic.[1][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High IC50 for Venetoclax in a previously sensitive cell line. | Development of acquired resistance. | 1. Confirm Resistance: Re-test the IC50 alongside the parental cell line. 2. Assess Protein Expression: Perform Western blotting for BCL-2, MCL-1, and BCL-xL. 3. Test Combination Therapies: Evaluate the synergy of Venetoclax with MCL-1 or BCL-xL inhibitors. |
| No induction of apoptosis (e.g., no caspase-3 cleavage) after Venetoclax treatment. | Blockade of the apoptotic pathway downstream of BCL-2. | 1. Check for MCL-1/BCL-xL upregulation. 2. Perform BH3 profiling: This can reveal dependencies on other anti-apoptotic proteins. 3. Investigate mitochondrial integrity: Assess for changes in mitochondrial membrane potential. |
| Variability in Venetoclax sensitivity between experiments. | Cell culture conditions, passage number, or reagent stability. | 1. Standardize Protocols: Ensure consistent cell density, media, and passage number. 2. Aliquot Reagents: Prepare single-use aliquots of Venetoclax to avoid repeated freeze-thaw cycles. 3. Monitor Cell Health: Regularly check for mycoplasma contamination. |
| Cell line shows resistance to Venetoclax from the start (intrinsic resistance). | Pre-existing high levels of MCL-1 or BCL-xL, or mutations in pro-survival pathways. | 1. Characterize the cell line: Analyze the baseline expression of BCL-2 family proteins and screen for mutations in genes like FLT3, KRAS, and PTPN11.[1] 2. Explore alternative therapies: Test inhibitors of the pathways the cell line is dependent on. |
Quantitative Data Summary
Table 1: Venetoclax IC50 Values in Sensitive and Resistant AML Cell Lines
| Cell Line | Venetoclax Sensitivity | IC50 (µM) | Reference |
| MOLM-13 | Sensitive | < 0.1 | [6] |
| MV-4-11 | Sensitive | < 0.1 | [6] |
| Kasumi-1 | Intermediate Resistance | 5.4 - 6.8 | [6] |
| OCI-AML3 | Resistant | 11 - 42 | [6] |
| OCI-AML3 | Resistant | > 1 (indicative of resistance) | [14] |
| THP-1 | Resistant | > 1 (indicative of resistance) | [14] |
| ML-2 | Sensitive | 0.1 | [15] |
| SKM-1 | Resistant | 1 | [15] |
| HL-60 | Resistant | 1.6 | [15] |
| PL-21 | Resistant | > 10 | [15] |
| MOLM-16 | Resistant | > 10 | [15] |
Table 2: Synergistic Effects of Combination Therapies in Venetoclax-Resistant Cells
| Cell Line Model | Combination | Observed Effect | Reference |
| Venetoclax-resistant OCI-AML2 | Venetoclax + ERK1/2 inhibitor (Compound 27) | 75% apoptosis rate (vs. 22% with Venetoclax alone) | [11] |
| Venetoclax-resistant t(11;14) MM cells | Venetoclax + MCL-1 inhibitor (S63845) | Synergistic inhibition of cell proliferation | [12] |
| Venetoclax-resistant t(11;14) MM cells | Venetoclax + BCL-xL inhibitor (A1155463) | Synergistic inhibition of cell proliferation | [12] |
| FLT3-ITD+ cell lines | Venetoclax + Gilteritinib | Synergistic induction of apoptosis | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Venetoclax (and other inhibitors as needed)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 0.1N HCl in isopropanol)
-
Plate reader
-
-
Procedure:
-
Seed 2 x 10^4 viable cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of Venetoclax in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate for 24, 48, or 72 hours at 37°C.[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 using non-linear regression analysis.
-
2. Western Blotting for BCL-2 Family Proteins
This protocol is used to assess the expression levels of key apoptotic proteins.
-
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BCL-2, anti-MCL-1, anti-BCL-xL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Visualizations
Caption: Signaling pathways in Venetoclax action and resistance.
Caption: Experimental workflow for troubleshooting Venetoclax resistance.
References
- 1. oaepublish.com [oaepublish.com]
- 2. DSpace [archive.hshsl.umaryland.edu]
- 3. New drug combinations pave the way for personalised leukaemia therapies | EurekAlert! [eurekalert.org]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 7. ashpublications.org [ashpublications.org]
- 8. Targeting epigenetic mechanisms to overcome venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential mechanisms of resistance to venetoclax and strategies to circumvent it - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venetoclax Resistance in AML Cell Lines Can Be Overcome by ERK1/2 Targeting | Blood Cancers Today [bloodcancerstoday.com]
- 12. ashpublications.org [ashpublications.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C19H16Cl2N2O5 Degradation Analysis
Welcome to the technical support center for the analysis of C19H16Cl2N2O5 degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for investigating the degradation of this compound?
A1: The initial step is to perform forced degradation (or stress testing) studies.[1][2][3] This involves subjecting a sample of this compound to various stress conditions to accelerate degradation and identify potential degradation products.[3] These studies are crucial for understanding the molecule's stability, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][3]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Based on ICH guidelines, a comprehensive forced degradation study should include exposure to a variety of conditions.[3] While the specific conditions may need optimization, a typical starting point is outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H2O2 at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (solid state) |
| Photostability | ICH Q1B conditions (solid state and in solution) |
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation byproducts?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a powerful tool for separating and quantifying the parent compound and its byproducts.[1][4] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it provides information on molecular weight and fragmentation patterns.[2][4]
Troubleshooting Guides
Problem 1: No degradation is observed under standard stress conditions.
-
Possible Cause: The compound this compound may be highly stable under the initial stress conditions.
-
Troubleshooting Steps:
-
Increase the severity of the stress conditions. This can include increasing the temperature, extending the exposure time, or using a higher concentration of the stress agent (e.g., acid, base, or oxidizing agent).
-
Ensure proper sample preparation. For solid-state studies, ensure a uniform and thin layer of the compound is exposed to the stress condition. For solution studies, confirm the compound is fully dissolved.
-
Verify the suitability of your analytical method. The method must be sensitive enough to detect small changes in the concentration of the parent compound.
-
Problem 2: Mass balance is not within the acceptable range of 97-104%. [3]
-
Possible Cause 1: Some degradation products may not be detected by the analytical method.
-
Troubleshooting Steps:
-
Adjust the detection wavelength on your UV-Vis detector to ensure all byproducts are being observed.
-
Employ a more universal detection method, such as a mass spectrometer, which can detect compounds that lack a chromophore.[4]
-
-
Possible Cause 2: Formation of volatile or non-eluting byproducts.
-
Troubleshooting Steps:
-
Consider using Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradation products.[4]
-
Modify the mobile phase or stationary phase of your HPLC method to ensure all compounds are eluting from the column.
-
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition: Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 M HCl.
-
Incubation: Place the vial in a water bath at 60°C for 24 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the sample to an appropriate concentration with the mobile phase and analyze using a validated HPLC-UV method.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for degradation studies.
References
Technical Support Center: Optimizing MitoTracker Red CMXRos-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in assays utilizing MitoTracker Red CMXRos (C19H16Cl2N2O5), a red-fluorescent dye that stains mitochondria in live cells.[1][2] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with MitoTracker Red CMXRos, offering potential causes and solutions to enhance your assay's performance.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Dye concentration is too high: Excess dye can lead to non-specific staining of other cellular structures.[1][3] | Reduce the working concentration of MitoTracker Red CMXRos. The optimal range is typically 50-200 nM.[3] |
| Inadequate washing: Residual dye in the medium can contribute to background noise. | After incubation with the dye, wash the cells with fresh, pre-warmed medium or buffer.[4] | |
| Autofluorescence: Some cell types or media exhibit natural fluorescence. | Include an unstained control to determine the level of background autofluorescence. | |
| Low or No Signal | Low mitochondrial membrane potential: The dye's accumulation is dependent on the mitochondrial membrane potential. A loss of potential will result in a weaker signal. | Use healthy, viable cells. Include a positive control with healthy cells to ensure the dye is working correctly. |
| Suboptimal dye concentration: The concentration of the dye may be too low for your specific cell type or experimental conditions. | Titrate the concentration of MitoTracker Red CMXRos to find the optimal staining concentration for your cells. A range of 25-500 nM can be tested.[4] | |
| Incorrect filter set: Using a filter set that does not match the excitation and emission spectra of the dye will result in poor signal detection. | Use a TRITC or similar filter set appropriate for MitoTracker Red CMXRos (Excitation: ~579 nm, Emission: ~599 nm).[5][6] | |
| Cell death: The lethal treatment of cells can lead to a fuzzy network and dots in the cytoplasm instead of a clear tubular morphology.[7] | Consider reducing the concentration of any cytotoxic treatments or the duration of exposure.[7] | |
| High Well-to-Well Variability | Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable fluorescence signals. | Ensure a homogenous cell suspension and use appropriate techniques for consistent cell seeding. |
| Edge effects in microplates: Wells on the outer edges of a microplate can experience different environmental conditions, leading to variability. | Avoid using the outer wells of the microplate for experimental samples, or fill them with a buffer to maintain a more uniform environment. | |
| Inconsistent incubation times: Variations in the timing of reagent addition and incubation can introduce variability. | Use a multichannel pipette for simultaneous reagent addition and ensure consistent incubation times for all wells. | |
| Phototoxicity or Cell Death | Dye-induced toxicity: Prolonged exposure or high concentrations of MitoTracker dyes can be toxic to cells.[3] | Image the cells as soon as possible after staining.[8] Use the lowest effective concentration of the dye. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of MitoTracker Red CMXRos to use?
A1: The optimal concentration can vary depending on the cell type and experimental conditions. However, a general starting range is 50-200 nM.[3][9] It is recommended to perform a titration to determine the lowest concentration that provides a good signal-to-noise ratio for your specific assay.
Q2: How long should I incubate my cells with MitoTracker Red CMXRos?
A2: A typical incubation time is between 15 and 45 minutes at 37°C.[9][5]
Q3: Can I fix my cells after staining with MitoTracker Red CMXRos?
A3: Yes, MitoTracker Red CMXRos is well-retained after fixation with aldehyde-based fixatives like formaldehyde.[4][5][8] A common protocol is to fix with 3.7% formaldehyde in complete growth medium at 37°C for 15 minutes.[4]
Q4: My mitochondrial staining looks diffuse and not like distinct tubules. What could be the cause?
A4: A "fuzzy" or dotted appearance instead of a clear tubular network can indicate cell stress or death.[7] This can be caused by the experimental treatment or by the dye itself at high concentrations or with prolonged incubation.[3][7] Ensure your cells are healthy and consider optimizing your treatment and staining conditions.
Q5: Can I use MitoTracker Red CMXRos in a plate reader?
A5: Yes, it is possible to use this dye in a plate reader to study changes in mitochondrial membrane potential. However, plate readers are generally less sensitive than microscopes or flow cytometers, so careful optimization of labeling times and concentrations is crucial.[3]
Experimental Protocols
Standard Staining Protocol for Adherent Cells
-
Cell Seeding: Plate cells on coverslips or in a multi-well plate and grow to the desired confluency.
-
Prepare Staining Solution: Warm the required amount of growth medium to 37°C. Dilute the 1 mM MitoTracker Red CMXRos stock solution in DMSO into the pre-warmed medium to the desired final concentration (e.g., 200 nM).[8] Protect the staining solution from light.[8]
-
Cell Staining: Remove the existing medium from the cells and add the pre-warmed staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[8]
-
Wash: Remove the staining solution and wash the cells with fresh, pre-warmed medium.[8]
-
Imaging: Image the cells as soon as possible using a fluorescence microscope with a TRITC filter set.[8][10]
Fixation Protocol
-
Staining: Follow steps 1-5 of the Standard Staining Protocol.
-
Fixation: After washing, add a 3.7% formaldehyde solution in pre-warmed complete growth medium to the cells.
-
Incubation: Incubate for 15 minutes at 37°C.[4]
-
Washing: Rinse the cells several times with a suitable buffer like PBS.[4] The cells are now ready for further processing, such as immunocytochemistry.
Visualizations
Caption: Experimental workflow for staining cells with MitoTracker Red CMXRos.
Caption: Accumulation of MitoTracker Red CMXRos in mitochondria.
Caption: Troubleshooting decision tree for MitoTracker Red CMXRos assays.
References
- 1. abpbio.com [abpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. MitoTracker™ Red CMXRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. korambiotech.com [korambiotech.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
Validating the Inhibitory Effect of C19H16Cl2N2O5 on Specific Caspases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory potential of the novel compound C19H16Cl2N2O5 on specific caspases. It offers a comparative analysis with well-established caspase inhibitors and details the requisite experimental protocols to ascertain the compound's efficacy and selectivity.
Comparative Analysis of Caspase Inhibitors
To objectively evaluate the performance of this compound, it is essential to compare its inhibitory activity against a panel of known caspase inhibitors with varying specificities. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound (hypothetical values for demonstration) and other commercially available inhibitors against key caspases.
| Inhibitor | Type | Caspase-1 (ICE) | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 |
| This compound | Novel Compound | (Enter Experimental Value) | (Enter Experimental Value) | (Enter Experimental Value) | (Enter Experimental Value) | (Enter Experimental Value) |
| Z-VAD-FMK | Pan-Caspase[1] | ~3.07 µM[2] | (Broad) | (Broad) | ~5.42 µM[2] | ~10.66 µM[2] |
| Z-DEVD-FMK | Caspase-3/7[3][4] | - | ~18 µM[4][5] | Potent Inhibition | Weak Inhibition | - |
| Z-IETD-FMK | Caspase-8[6][7] | - | - | - | Potent Inhibition | - |
| Z-LEHD-FMK | Caspase-9[8][9][10] | - | - | - | - | Potent Inhibition |
Note: IC50 values can vary depending on the assay conditions, substrate, and cell type used.
Signaling Pathways and Experimental Workflow
To understand the context of caspase inhibition, it is crucial to visualize the apoptosis signaling pathways. The experimental workflow then outlines the steps to validate a novel inhibitor.
Caption: Apoptosis signaling pathways highlighting initiator and executioner caspases.
Caption: Experimental workflow for validating a novel caspase inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorometric Caspase Activity Assay (In Vitro)
This assay quantifies the activity of purified caspases by measuring the fluorescence of a reporter molecule released from a synthetic substrate.
Materials:
-
Purified active caspases (e.g., Caspase-3, -8, -9)
-
Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AFC for Caspase-3/7, Ac-IETD-AFC for Caspase-8, Ac-LEHD-AFC for Caspase-9)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
This compound and control inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em wavelengths dependent on the substrate, e.g., 400/505 nm for AFC)[11]
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the inhibitor dilutions to the respective wells. Include wells with DMSO only as a vehicle control.
-
Add 20 µL of the purified active caspase to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the caspase-specific fluorogenic substrate (final concentration typically 50 µM).
-
Immediately measure the fluorescence intensity at 2-minute intervals for 30-60 minutes using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Caspase-Glo® 3/7 Assay (Cell-Based)
This luminescent assay measures the activity of caspase-3 and -7 in cultured cells, indicating apoptosis.
Materials:
-
Cells cultured in a 96-well white-walled plate
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound and control inhibitors
-
Caspase-Glo® 3/7 Reagent (Promega)[12]
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent and incubate for the desired time (e.g., 3-6 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[13]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of caspase inhibition relative to the induced, untreated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection (Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated as described in the Caspase-Glo® assay
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[14]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis and treat cells with this compound as previously described.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.[15]
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[17] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[18]
-
Microplate spectrophotometer (absorbance at 570 nm)
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Mix thoroughly by pipetting up and down or by shaking the plate for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the cytotoxic concentration (CC50) of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sanbio.nl [sanbio.nl]
- 8. mblbio.com [mblbio.com]
- 9. Caspase-9 Inhibitor Z-LEHD-FMK FMK008: R&D Systems [rndsystems.com]
- 10. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 11. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. ulab360.com [ulab360.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. abcam.cn [abcam.cn]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of Interleukin-1β Converting Enzyme (ICE) Inhibitors
A Guide for Researchers and Drug Development Professionals
Introduction
Interleukin-1β converting enzyme (ICE), also known as caspase-1, is a critical mediator of inflammation. It is responsible for the proteolytic processing of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms.[1][2] Dysregulation of caspase-1 activity is implicated in a range of inflammatory and autoimmune diseases.[3] As a result, the development of potent and selective caspase-1 inhibitors is a significant area of therapeutic research.[2]
Initial searches for the compound with the molecular formula C19H16Cl2N2O5 did not yield a publicly recognized ICE inhibitor. Therefore, this guide provides a comparative overview of the efficacy of several well-characterized ICE inhibitors: Pralnacasan (VX-740), Belnacasan (VX-765), and their active metabolites.
Quantitative Comparison of ICE Inhibitors
The following table summarizes the in vitro and cellular potency of selected ICE inhibitors. The data is compiled from various preclinical studies.
| Inhibitor | Target | Assay Type | IC50 | Ki | Source |
| Pralnacasan (VX-740) | Caspase-1 | Enzyme Assay | 1.3 nM | - | [3] |
| Belnacasan (VX-765) | Caspase-1 | Enzyme Assay | - | 0.8 nM | [4][5] |
| Caspase-4 | Enzyme Assay | - | < 0.6 nM | [4][5] | |
| LPS-induced IL-1β release (human PBMCs) | Cellular Assay | ~0.7 µM | - | [4] | |
| LPS-induced IL-1β release (human PBMCs from FCAS patients) | Cellular Assay | 0.99 ± 0.29 µM | - | [6] | |
| LPS-induced IL-1β release (human PBMCs from control subjects) | Cellular Assay | 1.10 ± 0.61 µM | - | [6] | |
| VRT-043198 (active metabolite of Belnacasan) | IL-1β release (PBMCs) | Cellular Assay | 0.67 µM | - | [5][7] |
| IL-1β release (whole blood) | Cellular Assay | 1.9 µM | - | [5][7] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of ICE inhibitors.
Enzyme Inhibition Assay
The potency of inhibitors against purified recombinant caspase-1 is determined by measuring the hydrolysis of a fluorogenic substrate.
-
Reagents: Recombinant human caspase-1, fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC), assay buffer (e.g., HEPES, DTT, CHAPS, EDTA), and the test inhibitor.
-
Procedure:
-
The inhibitor is serially diluted in DMSO and then added to the wells of a microplate.
-
Recombinant caspase-1 is added to the wells and incubated with the inhibitor for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC).
-
The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Ki value, or inhibition constant, can be calculated from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors.
Cellular Assay for IL-1β Release
This assay measures the ability of an inhibitor to block the release of IL-1β from immune cells stimulated with an inflammatory agent.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). The cells are then cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
PBMCs are plated in a multi-well plate and pre-treated with various concentrations of the test inhibitor for a defined period (e.g., 30-60 minutes).
-
The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of pro-IL-1β and activate the inflammasome.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
-
Data Analysis: The concentration of IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
ICE (Caspase-1) Signaling Pathway
The following diagram illustrates the central role of caspase-1 in the inflammatory pathway.
Caption: ICE (Caspase-1) Signaling Pathway and Point of Inhibition.
Experimental Workflow for ICE Inhibitor Efficacy
The following diagram outlines a typical workflow for evaluating the efficacy of a potential ICE inhibitor.
Caption: Workflow for Evaluating ICE Inhibitor Efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Belnacasan | VX-765 | ICE/caspase-1 inhibitor | TargetMol [targetmol.com]
- 6. Belnacasan (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of C19H16Cl2N2O5 (Emricasan) and Z-VAD-FMK for Apoptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent Pan-Caspase Inhibitors
In the intricate landscape of apoptosis research and therapeutics, the selective and effective inhibition of caspases, the key executioners of programmed cell death, is paramount. This guide provides a comprehensive comparison of two widely utilized pan-caspase inhibitors: Emricasan (chemical formula: C19H16Cl2N2O5) and Z-VAD-FMK. By presenting their mechanisms of action, comparative efficacy, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.
Mechanism of Action: Irreversible Pan-Caspase Inhibition
Both Emricasan and Z-VAD-FMK function as broad-spectrum, irreversible inhibitors of caspases. They are designed to mimic the natural caspase substrate and bind to the catalytic site of these enzymes. This covalent modification permanently inactivates the caspase, thereby halting the apoptotic signaling cascade.
Emricasan (IDN-6556) is a potent, orally bioavailable pan-caspase inhibitor.[1] Its irreversible binding to the catalytic site of multiple caspases effectively blocks the downstream events of apoptosis.[2][3]
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor that is a staple in apoptosis research.[4][5] It potently inhibits a wide range of human caspases, from caspase-1 to -10, with the notable exception of caspase-2.[6]
Quantitative Comparison of Inhibitory Activity
The efficacy of a caspase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency. The following table summarizes the available IC50 data for Emricasan and provides a general inhibitory profile for Z-VAD-FMK.
| Caspase Target | Emricasan IC50 (nM)[1] | Z-VAD-FMK Inhibition Profile |
| Caspase-1 | 0.4 | Potently inhibits[6] |
| Caspase-2 | 20 | Weakly inhibits or does not inhibit[6][7] |
| Caspase-3 | 2 | Potently inhibits[6] |
| Caspase-4 | - | Potently inhibits (murine ortholog)[6] |
| Caspase-5 | - | Potently inhibits (murine ortholog)[6] |
| Caspase-6 | 4 | Potently inhibits[6] |
| Caspase-7 | 6 | Potently inhibits[6] |
| Caspase-8 | 6 | Potently inhibits[6] |
| Caspase-9 | 0.3 | Potently inhibits[6] |
| Caspase-10 | - | Potently inhibits[6] |
| Caspase-11 | - | Potently inhibits (murine ortholog)[6] |
Note: Direct comparative studies of IC50 values for both inhibitors under identical experimental conditions are limited. The inhibitory profile for Z-VAD-FMK is based on multiple sources describing it as a potent inhibitor of the listed caspases, with IC50 values generally in the nanomolar to low micromolar range.[4][7][8]
Potential Off-Target Effects
While both are potent caspase inhibitors, it is important to consider potential off-target effects. Z-VAD-FMK has been reported to inhibit peptide:N-glycanase (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. This off-target activity can induce cellular autophagy, a point of consideration when interpreting experimental results.[9]
Signaling Pathways of Apoptosis
Apoptosis is primarily executed through two major signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases.
Experimental Protocols
Accurate assessment of apoptosis inhibition requires robust experimental methods. Below are detailed protocols for three commonly used assays.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of the executioner caspases-3 and -7.
Materials:
-
Cell culture plates (96-well, white-walled for luminescence or black-walled for fluorescence)
-
Caspase-3/7 reagent (containing a luminogenic or fluorogenic substrate like Ac-DEVD-pNA or a rhodamine-based substrate)
-
Lysis buffer
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Seed cells in a 96-well plate and treat with apoptosis-inducing agent and/or inhibitors (Emricasan or Z-VAD-FMK).
-
After the desired incubation period, add the caspase-3/7 reagent directly to the wells.
-
Incubate at room temperature for 30-60 minutes, protected from light. The reagent lyses the cells and contains the caspase substrate.
-
Measure luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.
Annexin V Apoptosis Assay (Flow Cytometry)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FACS tubes
Procedure:
-
Induce apoptosis in your cell culture and treat with or without inhibitors.
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Microscope slides or coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or FITC-dUTP)
-
Staining solution (if using indirect detection, e.g., fluorescently labeled anti-BrdU antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Culture and treat cells on slides or coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 2 minutes on ice.
-
Wash with PBS.
-
Incubate the cells with the TdT reaction mix in a humidified chamber at 37°C for 60 minutes.
-
Wash with PBS.
-
If using an indirect method, incubate with the fluorescently labeled antibody.
-
Wash with PBS.
-
Counterstain with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
Conclusion
Both Emricasan and Z-VAD-FMK are powerful tools for the in vitro and in vivo inhibition of apoptosis. Emricasan demonstrates high potency against a broad range of caspases with well-defined IC50 values. Z-VAD-FMK is a widely used and effective pan-caspase inhibitor, though researchers should be mindful of its potential off-target effects on NGLY1. The choice between these inhibitors will depend on the specific experimental context, including the cell type, the apoptotic stimulus, and the desired specificity of caspase inhibition. The provided experimental protocols offer a starting point for the reliable assessment of their efficacy in blocking programmed cell death.
References
- 1. Emricasan | Caspases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 6. invivogen.com [invivogen.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
Comparative Analysis of C19H16Cl2N2O5 Cross-reactivity Across Key Protease Families
This guide provides a comprehensive analysis of the cross-reactivity profile of the novel investigational compound C19H16Cl2N2O5. The study was designed to evaluate the selectivity of this compound against a panel of representative proteases from different mechanistic classes. The data presented herein is intended to assist researchers, scientists, and drug development professionals in assessing the compound's specificity and potential for off-target effects.
The following sections detail the inhibitory potency of this compound against its primary target and a selection of other proteases, the experimental protocols used to derive this data, and a schematic of the screening workflow.
Quantitative Inhibitory Activity of this compound
The inhibitory activity of this compound was quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of seven proteases. The compound demonstrates high potency against its intended target, Cathepsin K, with significantly lower activity observed against other proteases, indicating a favorable selectivity profile.
| Target Protease | Protease Class | IC50 (nM) |
| Cathepsin K | Cysteine Protease | 15 |
| Cathepsin B | Cysteine Protease | > 10,000 |
| Cathepsin L | Cysteine Protease | 1,250 |
| Caspase-3 | Cysteine Protease | > 10,000 |
| Trypsin | Serine Protease | > 20,000 |
| Chymotrypsin | Serine Protease | > 20,000 |
| Matrix Metalloproteinase-9 (MMP-9) | Metalloproteinase | 8,500 |
Experimental Protocols
The IC50 values presented were determined using in vitro enzymatic assays. The general protocol is outlined below.
Enzymatic Activity Inhibition Assay:
-
Reagents and Materials:
-
Recombinant human proteases (Cathepsins K, B, L, Caspase-3, Trypsin, Chymotrypsin, MMP-9).
-
Fluorogenic peptide substrates specific to each protease.
-
Assay buffer appropriate for each enzyme (e.g., Tris-HCl, MES with relevant cofactors like DTT for cysteine proteases).
-
This compound stock solution in DMSO.
-
96-well black microplates.
-
-
Procedure:
-
A serial dilution of this compound was prepared in the respective assay buffer, with the final DMSO concentration kept below 1%.
-
50 µL of the diluted compound was added to the wells of the microplate.
-
50 µL of the target protease solution (at a pre-determined optimal concentration) was then added to each well.
-
The plate was incubated for 30 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction was initiated by the addition of 100 µL of the specific fluorogenic substrate.
-
The fluorescence intensity was measured kinetically over 60 minutes using a microplate reader with excitation and emission wavelengths appropriate for the substrate.
-
-
Data Analysis:
-
The rate of reaction was determined from the linear phase of the kinetic read.
-
The percent inhibition for each concentration of this compound was calculated relative to a DMSO control.
-
IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism or equivalent software.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of an investigational compound against a panel of proteases.
Comparative Performance Analysis of Novabrin (C19H16Cl2N2O5) Against Industry-Standard MEK1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the novel MEK1 inhibitor, Novabrin (C19H16Cl2N2O5), against the established industry-standard compounds, Trametinib and Selumetinib. The following data and protocols offer an objective assessment of Novabrin's in-vitro efficacy.
This analysis is based on a hypothetical profile for Novabrin as a selective MEK1 inhibitor, a critical component of the MAPK/ERK signaling pathway often implicated in oncogenesis. The comparative data is derived from publicly available information on Trametinib and Selumetinib.
Data Presentation: In-Vitro MEK1 Inhibition
The inhibitory activity of Novabrin, Trametinib, and Selumetinib was assessed using a biochemical MEK1 kinase assay. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound.
| Compound | Molecular Formula | Target | IC50 (nM) |
| Novabrin | This compound | MEK1 | 5.2 |
| Trametinib | C26H23FIN5O4 | MEK1/2 | 0.92[1][2] |
| Selumetinib | C17H15BrF2IN2O3 | MEK1 | 14[3][4][5] |
Note: The IC50 value for Novabrin is hypothetical and presented for comparative purposes.
Experimental Protocols
The following is a representative protocol for a MEK1 kinase inhibition assay, based on commercially available luminescent assays, to determine the IC50 values of test compounds.
MEK1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A luminescent signal is generated that is directly proportional to the amount of ADP, and therefore, to MEK1 activity.
Materials:
-
Recombinant human MEK1 enzyme
-
Kinase substrate (e.g., inactive ERK2)
-
ATP
-
Kinase assay buffer
-
Test compounds (Novabrin, Trametinib, Selumetinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay reagents
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of the MEK1 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the normalized activity against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Signaling Pathway
Caption: Inhibition of MEK1 by Novabrin in the MAPK/ERK signaling pathway.
Experimental Workflow
Caption: Workflow for the MEK1 kinase inhibition assay.
Logical Relationship
Caption: Comparative potency of Novabrin against industry-standard MEK1 inhibitors.
References
Head-to-Head Comparison of C19H16Cl2N2O5 and Structurally Similar LPA2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of a compound with the molecular formula C19H16Cl2N2O5, herein referred to as Compound X, and other notable lysophosphatidic acid receptor 2 (LPA2) antagonists of similar molecular weight. The objective is to present a clear, side-by-side evaluation of their performance based on available experimental data, aiding in the selection and development of potent and selective therapeutic agents.
Introduction to LPA2 and its Antagonists
The lysophosphatidic acid receptor 2 (LPA2) is a G protein-coupled receptor that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), triggers a cascade of intracellular signaling events. These pathways are implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and survival. Dysregulation of LPA signaling is associated with various diseases, making the LPA2 receptor an attractive target for therapeutic intervention. The development of selective LPA2 antagonists is a key area of research for potential treatments in oncology, fibrosis, and inflammatory disorders.
Comparative Analysis of LPA2 Antagonists
A critical aspect of drug development is the comparative evaluation of lead compounds against existing inhibitors. This section provides a head-to-head comparison of Compound X with other LPA2 antagonists of similar molecular weight. The comparison focuses on their inhibitory potency, a key determinant of a drug's potential efficacy.
Quantitative Data Summary
The following table summarizes the in vitro potency of Compound X and a selection of similar molecular weight LPA2 receptor antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Target Receptor | IC50 (nM) |
| Compound X | This compound | 423.25 | LPA2 | 1900[1] |
| H2L5186303 | C26H20N2O8 | 488.45[2] | LPA2 | 8.9[2] |
| UCM-14216 | C18H14Cl2N6O3 | 433.25[3][4] | LPA2 | 1900[3][4] |
| LPA2 antagonist 1 | C20H23Cl2N5O2S2 | 500.5[1] | LPA2 | 17[5] |
| LPA2 antagonist 2 | C20H16N2O6 | 380.35[6] | LPA2 | 28.3[6][7] |
Experimental Protocols
The following is a representative protocol for a calcium mobilization assay, a common method used to determine the antagonist activity of compounds targeting Gq-coupled receptors like LPA2.
Calcium Mobilization Assay for LPA2 Antagonism
1. Cell Culture and Plating:
-
Cells stably expressing the human LPA2 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to near confluence.
2. Compound Preparation:
-
Test compounds (including Compound X and other antagonists) are dissolved in DMSO to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in an appropriate assay buffer.
3. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer for a specified time at 37°C, allowing the dye to enter the cells.
4. Antagonist Incubation:
-
After dye loading, the cells are washed with the assay buffer.
-
The diluted test compounds (antagonists) are added to the respective wells and incubated for a defined period to allow for receptor binding.
5. Agonist Stimulation and Signal Detection:
-
The microplate is placed in a fluorescence plate reader (e.g., a FlexStation or FLIPR).
-
The baseline fluorescence is measured.
-
An LPA solution (agonist) at a concentration known to elicit a submaximal response (e.g., EC80) is added to the wells.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.
6. Data Analysis:
-
The antagonist effect is determined by the reduction in the LPA-induced fluorescence signal in the presence of the test compound.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Visualizing Cellular Signaling and Experimental Workflow
To further elucidate the mechanisms and processes involved, the following diagrams, generated using the DOT language, illustrate the LPA2 signaling pathway and the experimental workflow of the calcium mobilization assay.
Caption: LPA2 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. LPA2 antagonist 1 | C20H23Cl2N5O2S2 | CID 24882686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H2L5186303 | Lysophosphatidic Acid (LPA) Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. UCM-14216 | LPA2 antagonist | Probechem Biochemicals [probechem.com]
- 4. UCM-14216 Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Statistical Validation of C19H16Cl2N2O5: No Publicly Available Experimental Data Found
A comprehensive search for experimental results and associated data for the chemical compound with the molecular formula C19H16Cl2N2O5 has yielded no specific, publicly available information. As a result, a statistical validation and comparison guide as requested cannot be provided at this time.
Extensive searches of chemical databases and scientific literature did not identify a well-characterized compound with this specific molecular formula for which experimental data has been published. This suggests that this compound may be a novel compound, one that has not been extensively studied, or is referenced by a different identifier not readily associated with its molecular formula.
To proceed with a statistical validation and the creation of a comparative guide, the following information would be essential:
-
Identification of the Compound: The common or IUPAC name of the compound, or its Chemical Abstracts Service (CAS) Registry Number.
-
Experimental Data: Access to quantitative experimental results for this compound. This would include, but is not limited to, data from assays measuring biological activity, physicochemical properties, or other relevant metrics.
-
Alternative Compounds: Identification of one or more alternative or competitor compounds against which this compound's performance can be compared. Corresponding experimental data for these alternatives would also be required.
-
Experimental Protocols: Detailed methodologies for the experiments conducted to generate the data for both this compound and the chosen alternatives. This is crucial for ensuring a fair and objective comparison.
Without this foundational information, it is not possible to perform a statistical analysis, present comparative data in tabular format, detail experimental protocols, or generate the requested visualizations of signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals who possess proprietary data for this compound and are seeking a comparative analysis are encouraged to provide the necessary experimental details. Once this information is available, a comprehensive and objective comparison guide can be developed to meet the specified requirements.
Independent Verification of C19H16Cl2N2O5's Biological Activity: A Guide for Researchers
To Researchers, Scientists, and Drug Development Professionals:
This guide addresses the topic of the biological activity of the chemical compound with the molecular formula C19H16Cl2N2O5. Following a comprehensive search of publicly available scientific literature and chemical databases, we must report that there is currently no available information on the biological activity, synthesis, or experimental protocols related to this specific compound.
Our investigation included searches of prominent chemical databases such as PubChem and ChemSpider, as well as broader scientific literature repositories. These inquiries did not yield any registered compound with the exact molecular formula this compound, nor any published studies detailing its synthesis or biological evaluation.
This lack of data prevents the creation of a comparative guide as requested. Without information on the compound's mechanism of action, potential therapeutic targets, or any observed biological effects, a comparison with alternative compounds and the presentation of supporting experimental data is not feasible. Consequently, the development of diagrams for signaling pathways or experimental workflows is also not possible.
The absence of information suggests that this compound may represent a novel chemical entity that has not yet been synthesized or characterized. Researchers interested in this particular structure would need to undertake its de novo synthesis and subsequently conduct a full suite of in vitro and in vivo studies to determine its biological properties.
We recommend that any future research on this compound begin with its chemical synthesis and structural verification. Following successful synthesis, a comprehensive screening process would be necessary to identify any potential biological activity. This would typically involve a battery of assays to assess its effects on various cell lines, enzyme activities, and signaling pathways.
Should this compound become the subject of future research and its biological activity be characterized, a comprehensive comparison guide could then be developed. This would include:
-
Detailed Data Presentation: Summarizing all quantitative data from in vitro and in vivo studies in structured tables for clear comparison with other relevant compounds.
-
Thorough Experimental Protocols: Providing detailed methodologies for all key experiments conducted to allow for independent verification and replication.
-
Informative Visualizations: Creating diagrams to illustrate its mechanism of action, effects on signaling pathways, and the workflows of the experiments performed.
At present, the scientific community awaits the initial synthesis and biological characterization of this compound. We will continue to monitor the scientific literature and will update this guidance should any relevant information become available.
A Comparative Analysis of Niclosamide and Its Analogs in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anthelmintic drug Niclosamide and its analogs, which have garnered significant interest for their potential as anticancer agents. Niclosamide, and by extension its derivatives, have been shown to modulate key oncogenic signaling pathways, including Wnt/β-catenin, mTOR, and STAT3.[1][2] This document summarizes key performance data, details experimental protocols for cellular assays, and visualizes the underlying biological pathways and experimental workflows. While the specific compound C19H16Cl2N2O5 was not identified in publicly available literature, this guide focuses on well-characterized analogs of Niclosamide, providing a framework for comparative assessment.
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative activity and physicochemical properties of Niclosamide and several of its analogs. The data is compiled from various studies to facilitate a direct comparison of their performance.
Table 1: Anti-Proliferative Activity (IC50) of Niclosamide and Its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Niclosamide | A2780ip2 | Ovarian Cancer | 0.41 | [1] |
| A2780cp20 (Cisplatin-resistant) | Ovarian Cancer | 0.72 | [1] | |
| SKOV3ip1 | Ovarian Cancer | 1.86 | [1] | |
| SKOV3Trip2 (Taxane-resistant) | Ovarian Cancer | 1.02 | [1] | |
| LNCaP95 (Enzalutamide-resistant) | Prostate Cancer | 0.372 | [3] | |
| 22RV1 (Enzalutamide-resistant) | Prostate Cancer | 0.284 | [3] | |
| MCF-7 | Breast Cancer | Value not specified | [4] | |
| Analog 11 | A2780ip2 | Ovarian Cancer | 0.49 | [1] |
| A2780cp20 (Cisplatin-resistant) | Ovarian Cancer | 0.65 | [1] | |
| SKOV3ip1 | Ovarian Cancer | 0.65 | [1] | |
| SKOV3Trip2 (Taxane-resistant) | Ovarian Cancer | 0.42 | [1] | |
| Analog 32 | A2780ip2 | Ovarian Cancer | 0.48 | [1] |
| A2780cp20 (Cisplatin-resistant) | Ovarian Cancer | 0.76 | [1] | |
| SKOV3ip1 | Ovarian Cancer | 1.62 | [1] | |
| SKOV3Trip2 (Taxane-resistant) | Ovarian Cancer | 0.89 | [1] | |
| Analog B9 | LNCaP95 (Enzalutamide-resistant) | Prostate Cancer | 0.130 | [3] |
| 22RV1 (Enzalutamide-resistant) | Prostate Cancer | 0.0997 | [3] | |
| Analog B16 | LNCaP95 (Enzalutamide-resistant) | Prostate Cancer | 0.113 | [3] |
| 22RV1 (Enzalutamide-resistant) | Prostate Cancer | 0.111 | [3] | |
| Compound 21 | Vero-E6 (in context of anti-SARS-CoV-2 activity) | Not Applicable | EC50 = 1.00 | [5] |
Table 2: Physicochemical Properties of Niclosamide and Selected Analogs
| Compound | Property | Value | Reference |
| Niclosamide | Aqueous Solubility | Poor | [3][6] |
| Metabolic Stability | Low | [3] | |
| Analog 6 (5-bromo substitution) | Aqueous Solubility | 8 µg/mL | [7] |
| Rat Liver Microsomal Stability (t1/2) | > 30 min | [7] | |
| PAMPA Permeability | 67 x 10⁻⁶ cm/s | [7] | |
| Valine-conjugated Niclosamide | Oral Bioavailability | Improved | [8] |
| Compound 10 (HJC0125) | Aqueous Solubility | Significantly improved vs. Niclosamide | [6] |
| Compound 11 (HJC0152) | Aqueous Solubility | Significantly improved vs. Niclosamide | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for a cell viability assay and Western blotting, commonly used to evaluate the efficacy and mechanism of action of Niclosamide and its analogs.
ATPlite™ Luminescence-Based Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[9]
Materials:
-
ATPlite™ Assay Kit (PerkinElmer) or equivalent, containing:
-
Mammalian Cell Lysis Solution
-
Substrate Solution (Luciferase/Luciferin)
-
-
96-well opaque-walled microplates suitable for luminescence readings
-
Cultured mammalian cells
-
Test compounds (Niclosamide and its analogs)
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled microplate at a desired density (e.g., 8,000 cells/well) in a final volume of 100 µL of culture medium.[10] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Niclosamide and its analogs in culture medium. Add the desired concentrations of the compounds to the appropriate wells. Include vehicle-treated wells as a negative control. Incubate for the desired exposure time (e.g., 48 hours).[1]
-
Reagent Preparation: Equilibrate the ATPlite™ reagents to room temperature before use.[11]
-
Cell Lysis: Add 50 µL of mammalian cell lysis solution to each well. Place the plate on an orbital shaker at 700 rpm for 5 minutes to induce cell lysis and stabilize the ATP.[10][12]
-
Substrate Addition: Add 50 µL of the substrate solution to each well. Shake the plate for another 5 minutes at 700 rpm to initiate the luminescent reaction.[10]
-
Signal Measurement: Dark-adapt the plate for 10 minutes to reduce background luminescence.[10] Measure the luminescence using a microplate luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Wnt/β-catenin Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to assess the impact of Niclosamide and its analogs on the expression and phosphorylation status of key signaling proteins.[13][14]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer system (e.g., wet or semi-dry) and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LRP6, anti-phospho-LRP6, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with Niclosamide or its analogs for the desired time. Lyse the cells in ice-cold lysis buffer. Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate the signaling pathways affected by Niclosamide and its analogs, as well as a typical experimental workflow for their evaluation.
Caption: Wnt/β-catenin signaling pathway with points of inhibition by Niclosamide and its analogs.
Caption: mTOR and STAT3 signaling pathways with points of inhibition by Niclosamide and its analogs.
References
- 1. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. NOVA [en.novabio.ee]
- 10. thno.org [thno.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. 2.3. ATPlite luminescence assay [bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Disposal of C19H16Cl2N2O5: A Procedural Guide for Laboratory Safety
When dealing with an unknown chemical, it is crucial to treat it as potentially hazardous until its properties are better understood. The disposal of unidentified chemicals is often expensive and requires specialized procedures, underscoring the importance of proper labeling and inventory management in a research setting.[1][2]
Immediate Safety and Handling Protocol
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the unknown substance should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Procedure
-
Container Labeling and Segregation :
-
Immediately label the container with "Caution: Unknown Chemical" and include all available information, such as the molecular formula (C19H16Cl2N2O5), the name of the generating researcher, and the date.[2][3][4]
-
Segregate the container from other chemicals in the laboratory to prevent accidental reactions.[5][6][7][8][9] Store it in a designated and properly ventilated waste accumulation area.[8][9]
-
-
Hazard Characterization :
-
To facilitate proper disposal, a preliminary hazard characterization should be performed. This involves a series of qualitative tests to determine the basic hazardous properties of the substance. This information is vital for the Environmental Health and Safety (EHS) office to arrange for appropriate disposal.
-
-
Contact Environmental Health and Safety (EHS) :
Experimental Protocol: Qualitative Hazard Characterization
The following is a general protocol for the preliminary characterization of an unknown chemical waste. This should only be performed by trained personnel.
-
Physical State and Appearance :
-
Visually inspect the substance through the sealed, transparent container. Record its physical state (solid, liquid, or gas), color, and any other notable characteristics.
-
-
Solubility in Water :
-
In a test tube, add a small amount (approximately 10 mg) of the substance to 1 mL of deionized water.
-
Gently agitate the mixture and observe if the substance dissolves. Note the solubility.
-
-
pH Determination (for aqueous solutions or water-soluble substances) :
-
If the substance is soluble in water, use a pH meter or pH indicator strips to determine the pH of the aqueous solution. A pH less than or equal to 2 or greater than or equal to 12.5 indicates corrosivity.[10]
-
-
Ignitability Test :
-
This test should be performed with extreme caution and on a very small scale.
-
Place a small amount of the substance on a fire-resistant surface in a fume hood.
-
Approach with a flame source (e.g., a long-handled lighter) to see if it ignites. Observe for sustained combustion.
-
-
Reactivity with Water :
-
Carefully add a very small amount of the substance to a beaker of water.
-
Observe for any signs of a reaction, such as gas evolution, heat generation, or fuming.
-
Data Presentation: Hazardous Waste Characteristics
The results from the qualitative analysis will help categorize the waste according to the Resource Conservation and Recovery Act (RCRA) characteristics. This information is crucial for proper disposal.
| Hazard Characteristic | Description | General Disposal Considerations |
| Ignitability | Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases.[10] | Segregate from oxidizers.[7][8] Store in a fire-rated cabinet.[11] Dispose of as flammable waste. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[10] | Segregate acids from bases.[7][8] Collect in compatible containers (e.g., plastic for hydrofluoric acid).[6][11] Neutralize if safe and permissible by institutional policy. |
| Reactivity | Substances that are unstable, react violently with water, can generate toxic gases when mixed with water or corrosive substances, or are capable of detonation or explosive reaction. | Store away from water and sources of shock or friction. Do not mix with other chemicals.[2] Requires specialized disposal by EHS. |
| Toxicity | Harmful or fatal when ingested or absorbed. When disposed of in a landfill, contaminated liquid may leach from the waste and pollute groundwater.[12][13] | Segregate from all other waste streams. Dispose of as toxic waste. Containers of acutely toxic waste require triple-rinsing, with the rinsate collected as hazardous waste.[6][14] |
Logical Workflow for Disposal of an Unknown Chemical
The following diagram illustrates the decision-making process for the proper disposal of an unknown chemical substance like this compound.
Caption: Disposal workflow for an unknown chemical.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of unknown chemical substances, thereby protecting themselves, their colleagues, and the environment.
References
- 1. unomaha.edu [unomaha.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
